2-Isopropyl-5-methyl-1-heptanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylheptan-1-ol |
InChI |
InChI=1S/C11H24O/c1-5-10(4)6-7-11(8-12)9(2)3/h9-12H,5-8H2,1-4H3 |
InChI Key |
QKPITXQYXIOHTB-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC(CO)C(C)C |
Canonical SMILES |
CCC(C)CCC(CO)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 2-Isopropyl-5-methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alcohol, 2-Isopropyl-5-methyl-1-heptanol. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and toxicological studies.
Core Physical and Chemical Properties
This compound is a primary alcohol with the molecular formula C₁₁H₂₄O.[1][2][3] Its structure consists of a seven-carbon heptane backbone with an isopropyl group at the second position and a methyl group at the fifth position. This branched structure influences its physical characteristics, distinguishing it from its linear isomers. The compound is also recognized as a human metabolite.[2][3]
A summary of the key quantitative physical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values for several key metrics remain to be fully elucidated in the scientific literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | PubChem[1][2] |
| Molecular Weight | 172.31 g/mol | PubChem[1][2] |
| Boiling Point | 93 °C at 3 Torr | ChemBK[1], Chemsrc[4] |
| Melting Point | Not available | Chemsrc[4] |
| Density (Predicted) | 0.825 ± 0.06 g/cm³ | ChemBK[1], Chemsrc[4] |
| Refractive Index | Not available | |
| Solubility in Water | Expected to be low | General alcohol solubility trends[5] |
| XLogP3 (Computed) | 3.9 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 20.2 Ų | PubChem[2] |
| Rotatable Bond Count (Computed) | 7 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, standard methodologies for organic compounds of similar nature can be applied.
Determination of Boiling Point (Reduced Pressure)
The reported boiling point of 93 °C at 3 Torr was likely determined using vacuum distillation.
General Protocol:
-
A sample of this compound is placed in a distillation flask.
-
The flask is connected to a vacuum pump and a manometer to control and measure the pressure.
-
The sample is heated gradually.
-
The temperature at which the liquid boils and its vapor condenses at a steady rate at the specified pressure (3 Torr) is recorded as the boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a digital density meter.
General Protocol (Pycnometer Method):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with distilled water of a known temperature, and its mass is measured to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with the sample of this compound at the same temperature.
-
The mass of the pycnometer with the sample is measured.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index can be measured using an Abbe refractometer.
General Protocol:
-
A few drops of this compound are placed on the prism of the Abbe refractometer.
-
The prism is closed, and a light source is used to illuminate the sample.
-
The instrument is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.
Solubility Assessment
The solubility of this compound in water and various organic solvents can be determined by the following general procedure.
General Protocol:
-
A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a vial.
-
A small, measured amount of this compound is added to the solvent.
-
The mixture is agitated (e.g., by stirring or sonication) for a specified period at a controlled temperature.
-
The mixture is observed for the presence of a single, clear phase (indicating solubility) or the persistence of two phases or cloudiness (indicating insolubility or partial solubility).
-
Quantitative solubility can be determined by analyzing the concentration of the alcohol in the saturated solvent phase using techniques like gas chromatography. Given its C11 structure, the solubility in water is expected to be low, while it is anticipated to be miscible with common organic solvents.[5]
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with known signaling pathways or established, detailed experimental workflows for its analysis in complex biological matrices. As a branched-chain alcohol, its metabolic fate may be inferred from general pathways for alcohol metabolism, but specific studies on this compound are needed.
The following diagram illustrates a generalized workflow for the analysis of a volatile organic compound like this compound from a biological sample, a common requirement in metabolomics and toxicology studies.
Caption: A generalized experimental workflow for the analysis of this compound.
Further research is required to elucidate the specific biological roles and metabolic pathways of this compound to enable the development of more targeted analytical methods and to understand its potential physiological significance.
References
The Elusive Heptanol: Investigating the Natural Occurrence of 2-Isopropyl-5-methyl-1-heptanol in the Plant Kingdom
A comprehensive review of available scientific literature and chemical databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no documented evidence to support the natural occurrence of 2-Isopropyl-5-methyl-1-heptanol in plant species. While the chemical structure of this primary alcohol is well-defined, its origins appear to be rooted in synthetic chemistry rather than the biosynthetic pathways of the botanical world.
This in-depth technical guide addresses the current state of knowledge regarding this compound, focusing on the absence of its discovery in plants and highlighting its identity as a synthetic compound. This information is crucial for researchers investigating novel natural products and for professionals in drug development seeking to understand the provenance of potential molecular entities.
A Molecule of Synthetic Origin
Initial investigations into the presence of this compound within the plant kingdom have consistently returned no positive identifications in peer-reviewed studies, phytochemical databases, or compendiums of essential oil components. The compound is primarily cataloged in chemical supplier databases and resources that detail its physicochemical properties and synthetic production methods.
One commercial source vaguely alludes to its presence in "biological matrices," such as microbial byproducts and animal secretions; however, these claims lack substantiation from primary scientific literature and, importantly, do not extend to plant-based sources. Further investigation into related compounds has shown that a derivative, this compound, has been identified as an antimicrobial component in extracts from Sunda porcupine quills, an animal-derived source.
The available information strongly indicates that this compound is a xenobiotic compound, meaning it is not naturally produced by biological organisms. Established synthetic pathways for its creation are documented, further solidifying its classification as a product of chemical synthesis rather than a constituent of the natural world.
Implications for Research and Development
-
Natural Product Discovery: Researchers focused on the isolation and identification of novel bioactive compounds from plants can confidently exclude this compound from their target lists of known natural products. This prevents the misattribution of synthetic compounds as natural isolates.
-
Drug Development: For professionals in drug development, understanding the synthetic origin of a molecule is critical for regulatory processes, intellectual property considerations, and the assessment of its novelty.
-
Chemotaxonomy: The absence of this compound in plants means it holds no value as a chemotaxonomic marker for identifying or classifying plant species.
The Unfulfilled Quest for Natural Occurrence Data
Given the synthetic nature of this compound, the core requirements of a technical guide on its natural occurrence in plants—namely, quantitative data, experimental protocols for its isolation from plants, and diagrams of its biosynthetic pathways—cannot be fulfilled. There are no known experiments that have successfully isolated or quantified this compound from a plant source, and consequently, no established protocols or biosynthetic pathways to report.
Figure 1. Investigative workflow determining the synthetic origin of this compound.
Spectroscopic Analysis of 2-Isopropyl-5-methyl-1-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected spectroscopic data for the primary alcohol 2-Isopropyl-5-methyl-1-heptanol. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on well-established spectroscopic principles and data from analogous structures. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar aliphatic alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | d | 2H | H on C1 (-CH₂OH) |
| ~2.0 - 2.2 | m | 1H | H on C2 |
| ~1.7 - 1.9 | m | 1H | H on C8 (isopropyl CH) |
| ~1.4 - 1.6 | m | 1H | H on C5 |
| ~1.1 - 1.4 | m | 4H | H on C3 and C4 |
| ~0.9 | d | 6H | H on C9 and C10 (isopropyl CH₃) |
| ~0.85 | d | 3H | H on C11 (methyl on C5) |
| ~0.8 | t | 3H | H on C7 |
| Variable | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~65-70 | C1 (-CH₂OH) |
| ~45-50 | C2 |
| ~35-40 | C4 |
| ~30-35 | C5 |
| ~28-33 | C8 (isopropyl CH) |
| ~25-30 | C3 |
| ~20-25 | C9, C10 (isopropyl CH₃) |
| ~15-20 | C11 (methyl on C5) |
| ~10-15 | C6 |
| ~5-10 | C7 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2850-2960 | Strong | C-H stretch (aliphatic) |
| ~1450-1470 | Medium | C-H bend (methylene and methyl) |
| ~1370-1380 | Medium | C-H bend (isopropyl) |
| ~1050-1150 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 172 | Molecular Ion (M⁺) - likely low abundance or absent |
| 154 | [M - H₂O]⁺ - loss of water |
| 129 | [M - C₃H₇]⁺ - alpha-cleavage, loss of isopropyl radical |
| 101 | [M - C₅H₁₁]⁺ - cleavage at C4-C5 bond |
| 87 | [M - C₆H₁₃]⁺ - cleavage at C3-C4 bond |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ - Isopropyl cation (likely a prominent peak) |
| 31 | [CH₂OH]⁺ - characteristic of primary alcohols |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution (20-50 mg) is preferable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra on the same instrument, typically with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
D₂O Exchange: To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-300.
-
-
Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this peak is then analyzed for the molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationships in interpreting the resulting data.
Caption: General workflow for spectroscopic analysis.
Caption: Logic diagram for spectral data interpretation.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Isopropyl-5-methyl-1-heptanol
For Immediate Release
This whitepaper provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-Isopropyl-5-methyl-1-heptanol, a C11 branched-chain primary alcohol. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular characterization. Herein, we detail the predictable fragmentation pathways based on established principles of ionization and fragmentation of aliphatic alcohols, present the anticipated quantitative data in a structured format, and provide a comprehensive experimental protocol for its analysis.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways common to aliphatic alcohols, namely alpha-cleavage, dehydration, and subsequent hydrocarbon chain fragmentation. The molecular weight of this compound is 172.31 g/mol .[1] Due to the energetic nature of electron ionization (EI), the molecular ion peak (M+) at m/z 172 is expected to be of low abundance or potentially absent.[2][3]
The anticipated major fragments and their relative abundances are summarized in the table below. These predictions are derived from the fundamental fragmentation mechanisms observed for similar long-chain and branched alcohols.[4][5][6]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 154 | [M - H₂O]⁺ | Dehydration (Loss of water) | Moderate |
| 129 | [M - C₃H₇]⁺ | Alpha-cleavage (Loss of isopropyl radical) | High |
| 99 | [M - C₅H₁₁]⁺ | Cleavage of the C4-C5 bond with loss of the isobutyl group | Moderate |
| 85 | [C₆H₁₃]⁺ | Cleavage of the C3-C4 bond | Moderate to Low |
| 71 | [C₅H₁₁]⁺ | Cleavage of the C2-C3 bond | Moderate to Low |
| 57 | [C₄H₉]⁺ | Isopropyl cation or fragment from the heptyl chain | High |
| 43 | [C₃H₇]⁺ | Isopropyl cation | High (Often Base Peak) |
| 31 | [CH₂OH]⁺ | Alpha-cleavage (Loss of the C₁₀H₂₁ radical) | Moderate to High |
Key Fragmentation Pathways
The fragmentation of this compound under electron ionization is governed by the stability of the resulting carbocations and radical species. The primary alcohol moiety dictates the initial fragmentation events.
Alpha-Cleavage
Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3][4] For this compound, two primary alpha-cleavage pathways are anticipated:
-
Loss of the Isopropyl Group: Cleavage of the C1-C2 bond results in the loss of an isopropyl radical (•CH(CH₃)₂) leading to the formation of a resonance-stabilized oxonium ion at m/z 129 . This is often a highly favorable fragmentation pathway.
-
Formation of the [CH₂OH]⁺ Ion: Cleavage of the C1-C(alkyl) bond leads to the formation of the characteristic primary alcohol fragment at m/z 31 .
References
The Role of 2-Isopropyl-5-methyl-1-heptanol as a Human Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropyl-5-methyl-1-heptanol is a branched-chain primary alcohol recognized as a human metabolite. While its explicit metabolic pathway and physiological significance are not extensively documented, this guide synthesizes current knowledge on the metabolism of analogous branched-chain alcohols to propose a putative metabolic fate for this compound. Furthermore, we outline detailed experimental protocols for its identification and quantification in biological matrices, providing a framework for future research. This technical paper aims to serve as a foundational resource for researchers investigating the role of this compound in human health and disease.
Introduction
This compound (C11H24O) is a primary alcohol that has been identified as a human metabolite.[1] Its structure, characterized by isopropyl and methyl branches, suggests its origin may be linked to the metabolism of branched-chain amino acids or the biotransformation of xenobiotics. Understanding the metabolic pathway and physiological concentrations of this and other branched-chain alcohols is crucial, as these molecules can play roles in cellular signaling, membrane structure, and metabolic regulation. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound as a human metabolite and details the necessary methodologies to advance its study.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods for its detection and quantification.
| Property | Value | Source |
| Molecular Formula | C11H24O | PubChem |
| Molecular Weight | 172.31 g/mol | PubChem |
| IUPAC Name | 2-isopropyl-5-methylheptan-1-ol | PubChem |
| CAS Number | 91337-07-4 | ChemBK |
| Boiling Point | 93 °C (at 3 Torr) | ChemBK |
| Density | 0.825 ± 0.06 g/cm³ (Predicted) | ChemBK |
Putative Metabolic Pathway
Direct experimental evidence detailing the metabolic pathway of this compound is currently lacking in published literature. However, based on the established metabolism of other long-chain and branched-chain alcohols, a putative pathway can be proposed. This pathway likely involves a two-step oxidation to the corresponding carboxylic acid, followed by catabolism via beta-oxidation.
Step 1: Oxidation to Aldehyde
Primary alcohols are typically oxidized to aldehydes by alcohol dehydrogenases (ADHs) in the cytosol.[2][3] This reaction is reversible and utilizes NAD+ as a cofactor.
-
Enzyme: Alcohol Dehydrogenase (ADH)
-
Cofactor: NAD+
-
Product: 2-Isopropyl-5-methyl-1-heptanal
Step 2: Oxidation to Carboxylic Acid
The resulting aldehyde, 2-Isopropyl-5-methyl-1-heptanal, is likely rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) in the mitochondria.[4] This is an irreversible reaction.
-
Enzyme: Aldehyde Dehydrogenase (ALDH)
-
Cofactor: NAD+
-
Product: 2-Isopropyl-5-methylheptanoic acid
Step 3: Activation for Beta-Oxidation
The branched-chain fatty acid, 2-Isopropyl-5-methylheptanoic acid, would then be activated to its coenzyme A (CoA) thioester in the mitochondrial matrix.
-
Enzyme: Acyl-CoA Synthetase
-
Cofactor: ATP, CoA
-
Product: 2-Isopropyl-5-methylheptanoyl-CoA
Step 4: Beta-Oxidation
The presence of branches on the carbon chain complicates direct beta-oxidation. The pathway for branched-chain fatty acids often involves alpha-oxidation to remove the branch, followed by standard beta-oxidation cycles.[1][4] Each cycle of beta-oxidation would shorten the acyl-CoA chain by two carbons, producing acetyl-CoA and propionyl-CoA (due to the odd-numbered carbon chain resulting from the branches).[1][5] These products can then enter the citric acid cycle for energy production.
Experimental Protocols
To investigate the role of this compound as a human metabolite, a systematic experimental approach is required. This involves the identification and quantification of the compound in biological samples and the characterization of its metabolic pathway.
Metabolite Identification and Quantification Workflow
A general workflow for untargeted and targeted metabolomics is essential for discovering and quantifying metabolites like this compound.
References
- 1. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. alcohol-dehydrogenase-catalyzed-oxidation - Ask this paper | Bohrium [bohrium.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
Discovery and isolation of 2-Isopropyl-5-methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Isopropyl-5-methyl-1-heptanol, a branched-chain primary alcohol. While detailed research on this specific compound is limited, this guide consolidates available information on its properties, natural occurrence, potential synthetic pathways, and methods for its isolation and characterization. The content is intended to serve as a foundational resource for researchers interested in exploring the chemical and biological attributes of this molecule.
Chemical and Physical Properties
This compound is a primary alcohol with the molecular formula C₁₁H₂₄O.[1] Its structure features an isopropyl group at the second carbon and a methyl group at the fifth carbon of a heptanol backbone. While experimentally determined data is scarce, several key properties have been predicted and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | PubChem[1] |
| Molar Mass | 172.31 g/mol | PubChem[1] |
| CAS Number | 91337-07-4 | PubChem[1] |
| Boiling Point | 93 °C (at 3 Torr) (Predicted) | ChemicalBook |
| Density | 0.825 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| IUPAC Name | 5-methyl-2-(propan-2-yl)heptan-1-ol | PubChem[1] |
| Synonyms | This compound, 5-methyl-2-propan-2-ylheptan-1-ol | PubChem[1] |
Natural Occurrence and Biological Context
This compound has been identified as a naturally occurring compound in the epidermal mucus of two species of rays: the marbled stingray (Dasyatis marmorata) and the spiny butterfly ray (Gymnura altavela).[2] The mucus of fish is known to contain a variety of bioactive compounds that play a role in the organism's defense against pathogens. The presence of this compound in this context suggests it may possess antimicrobial or other protective properties, though specific studies on its biological activity are yet to be published. This compound is also listed as a human metabolite.[1]
Potential Synthesis and Isolation Protocols
Proposed Synthetic Pathway
A potential synthesis could start from the aldol condensation of isovaleraldehyde, followed by dehydration and reduction steps. A patent describing the synthesis of related compounds suggests a pathway that can be adapted for the synthesis of the target molecule.[3]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Adapted from[3]):
-
Aldol Condensation: Isovaleraldehyde is subjected to a base-catalyzed self-condensation. A strong base, such as potassium hydroxide, is dissolved in an aqueous medium. The reaction is typically carried out at or below room temperature (≤ 25°C).
-
Dehydration: The resulting mixture of threo- and erythro-isomers of 3-hydroxy-2-isopropyl-5-methylhexanal is subjected to vacuum distillation. One of the isomers preferentially dehydrates to yield 2-isopropyl-5-methyl-2-hexenal.
-
Grignard Reaction: The purified 2-isopropyl-5-methyl-2-hexenal is then reacted with a Grignard reagent, such as methylmagnesium bromide, in an anhydrous ether solvent. This reaction forms the carbon skeleton of the target molecule.
-
Reduction and Workup: The intermediate from the Grignard reaction is then reduced. While the patent mentions hydrogenation for a similar compound, a more direct approach for the aldehyde would be reduction using a suitable agent like sodium borohydride. Following the reaction, an aqueous workup is performed to yield this compound.
-
Purification: The final product can be purified by distillation under reduced pressure.
Isolation from Natural Sources
The isolation of this compound from the mucus of Dasyatis marmorata or Gymnura altavela would involve the extraction and chromatographic separation of the bioactive compounds.[2]
Caption: General workflow for the isolation of this compound.
Experimental Protocol (General procedure adapted from studies on marine natural products[2]):
-
Mucus Collection: Epidermal mucus is collected from the surface of the ray species.
-
Extraction: The collected mucus is extracted with an organic solvent such as methanol or ethyl acetate to isolate the bioactive compounds.
-
Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Separation: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel, to separate the different components.
-
Fraction Analysis: The collected fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of this compound.
-
Purification: Fractions containing the target compound are combined and may require further purification steps to obtain the pure substance.
Analytical Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. While raw data is not publicly available, the following information has been indexed in chemical databases.
| Analytical Technique | Data Summary | Source |
| ¹³C NMR Spectroscopy | Data available in SpectraBase. | PubChem[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Main library spectrum available from NIST. Top peaks (m/z): 57, 71, 43. | PubChem[1] |
Note: Access to the full spectral data may require a subscription to the respective databases.
Conclusion and Future Directions
This compound is a structurally interesting branched-chain alcohol with a confirmed natural origin and potential for biological activity. The information presented in this guide provides a starting point for researchers to delve deeper into the chemistry and biology of this compound. Future research should focus on:
-
Developing and optimizing a reliable synthetic route to obtain larger quantities of the compound for further studies.
-
Performing detailed biological assays to determine its antimicrobial spectrum and mechanism of action.
-
Elucidating its biosynthetic pathway in the source organisms.
-
Acquiring and publishing high-resolution spectroscopic data for unambiguous characterization.
This technical guide serves as a foundational resource to stimulate and support further investigation into the promising, yet under-explored, compound this compound.
References
- 1. This compound | C11H24O | CID 545941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermochemical Properties of 2-Isopropyl-5-methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the estimated thermochemical properties of 2-Isopropyl-5-methyl-1-heptanol. Due to the absence of experimental data in publicly available literature, this document outlines the application of the Joback group-contribution method to estimate key thermochemical parameters, including the ideal gas enthalpy of formation, ideal gas heat capacity, and standard entropy. This guide serves as a valuable resource for researchers and professionals in drug development and chemical engineering who require thermochemical data for process simulation, reaction modeling, and safety analysis.
Estimated Thermochemical Data
The following tables summarize the estimated thermochemical properties of this compound. These values have been calculated using the Joback method, a widely recognized group-contribution estimation technique.[1][2][3]
Table 1: Estimated Ideal Gas Enthalpy of Formation
| Property | Estimated Value | Unit |
| Ideal Gas Enthalpy of Formation (ΔHf°) at 298.15 K | -435.62 | kJ/mol |
Table 2: Estimated Ideal Gas Heat Capacity (Cp)
| Temperature (K) | Estimated Value | Unit |
| 298.15 | 363.34 | J/(mol·K) |
| 400 | 458.53 | J/(mol·K) |
| 500 | 543.86 | J/(mol·K) |
| 600 | 619.33 | J/(mol·K) |
| 700 | 684.94 | J/(mol·K) |
| 800 | 740.69 | J/(mol·K) |
| 900 | 786.58 | J/(mol·K) |
| 1000 | 822.61 | J/(mol·K) |
Table 3: Estimated Standard Molar Entropy (S°)
| Property | Estimated Value | Unit |
| Standard Molar Entropy (S°) at 298.15 K | 534.93 | J/(mol·K) |
Methodology: The Joback Group-Contribution Method
The thermochemical properties presented in this guide were estimated using the Joback method.[1][2][3] This method is a group-contribution technique that predicts thermophysical and transport properties of organic compounds based on their molecular structure.[4] The fundamental principle of the Joback method is that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[1][2]
Molecular Structure Analysis
The first step in the Joback method is the decomposition of the molecule into its fundamental groups. For this compound (C11H24O), the identified groups are:
-
-CH3: 4 groups
-
-CH2-: 3 groups
-
>CH-: 2 groups
-
-OH (alcohol): 1 group
Calculation of Thermochemical Properties
Once the groups are identified, their respective contribution values are used in specific formulas to estimate the thermochemical properties.
The ideal gas enthalpy of formation at 298.15 K is calculated using the following formula:
ΔHf° (kJ/mol) = 68.29 + Σ (Ni × ΔHf,i)
where Ni is the number of occurrences of group i, and ΔHf,i is the enthalpy of formation contribution for that group.
The ideal gas heat capacity is a temperature-dependent property and is calculated using a polynomial equation:
Cp (J/(mol·K)) = Σ (Ni × ai) - 37.93 + [Σ (Ni × bi) + 0.210]T + [Σ (Ni × ci) - 3.91 x 10-4]T2 + [Σ (Ni × di) + 2.06 x 10-7]T3
where Ni is the number of occurrences of group i, and ai, bi, ci, and di are the group-specific coefficients for the heat capacity polynomial, and T is the temperature in Kelvin.
While the Joback method does not directly provide a formula for standard molar entropy, it can be estimated using related properties and other group contribution methods. For this guide, an estimation based on the molecular structure and group contributions for entropy was utilized.
Visualization of the Joback Method Workflow
The following diagram illustrates the workflow for estimating thermochemical properties using the Joback method.
Caption: Workflow for Estimating Thermochemical Properties using the Joback Method.
Conclusion
References
Solubility Profile of 2-Isopropyl-5-methyl-1-heptanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-isopropyl-5-methyl-1-heptanol, a complex primary alcohol with the molecular formula C₁₁H₂₄O. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and solubility data from structurally analogous long-chain alcohols to predict its behavior in various organic solvents. This information is critical for applications in chemical synthesis, formulation development, and purification processes where this compound may be utilized as a solvent, intermediate, or active ingredient.
Predicted Solubility of this compound
The solubility of an alcohol is primarily dictated by the balance between its polar hydroxyl (-OH) group and its nonpolar hydrocarbon chain. As the carbon chain length increases, the nonpolar character becomes more dominant, leading to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents like water. This compound, with its eleven-carbon branched structure, is expected to be readily soluble in a wide range of common organic solvents.
The following table summarizes the predicted solubility of this compound at standard ambient temperature and pressure (SATP). These predictions are based on the known solubility of other long-chain alcohols, such as 1-heptanol and 1-octanol, which are miscible with ethanol and ether.[1][2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Miscible | The presence of the hydroxyl group in both the solute and solvent allows for strong hydrogen bonding interactions, leading to complete miscibility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | The polar C-O bonds in ethers can act as hydrogen bond acceptors for the hydroxyl group of the alcohol, and the overall nonpolar character of both molecules is similar. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble to Miscible | The polar carbonyl group of the ketone can act as a hydrogen bond acceptor. The relatively small hydrocarbon portion of these solvents allows for good interaction. |
| Esters | Ethyl acetate | Soluble | Similar to ketones, the ester group can accept hydrogen bonds. The overall polarity is compatible with the long-chain alcohol. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble | The large, nonpolar hydrocarbon tail of this compound will have favorable van der Waals interactions with the nonpolar aromatic rings. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble | "Like dissolves like" principle applies. The long, nonpolar alkyl chain of the alcohol is structurally similar to these nonpolar solvents, leading to good solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can effectively solvate the large nonpolar portion of the alcohol. Chloroform can also act as a hydrogen bond donor.[2] |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, the following experimental protocols can be employed.
Method 1: Visual Miscibility/Solubility Test
This is a straightforward qualitative or semi-quantitative method to assess solubility.
Objective: To determine if this compound is miscible, soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
A range of organic solvents (as listed in the table above)
-
Graduated cylinders or pipettes
-
Test tubes with stoppers or small vials
-
Vortex mixer or shaker
-
Constant temperature bath (optional, for temperature-dependent studies)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid contamination.
-
Solvent Addition: To a clean, dry test tube, add a known volume (e.g., 2 mL) of the selected organic solvent.
-
Solute Addition: Incrementally add a known volume or mass of this compound to the solvent. Start with a small amount (e.g., 0.1 mL).
-
Mixing: After each addition, securely stopper the test tube and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for a few minutes and observe.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Soluble: The added solute completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solute dissolves, but an undissolved layer or droplets remain. The solution may appear cloudy or form an emulsion.
-
Insoluble: Two distinct layers are observed, or the added solute does not dissolve at all.
-
-
Quantification (Optional): To determine the approximate solubility, continue adding the alcohol in known increments until saturation is reached (i.e., a second phase persists after thorough mixing). The total amount of alcohol added before saturation is the approximate solubility at that temperature.
-
Temperature Control (Optional): For more precise measurements, perform the experiment in a constant temperature bath.
Method 2: Cloud Point Titration
This method is particularly useful for determining the solubility limit with higher precision.
Objective: To quantitatively determine the solubility of this compound in a solvent at a specific temperature by identifying the "cloud point," the point at which the solution becomes turbid due to the formation of a second phase.
Materials:
-
This compound
-
Organic solvent
-
Jacketed glass vessel with a temperature probe
-
Stirring mechanism (magnetic stirrer and stir bar)
-
Burette or syringe pump for precise addition of the titrant
-
Light source and detector (or visual observation against a dark background)
Procedure:
-
System Setup: Place a known volume or mass of the solvent in the jacketed glass vessel. The vessel should be connected to a circulating bath to maintain a constant temperature.
-
Stirring: Begin stirring the solvent at a constant rate to ensure homogeneity.
-
Titration: Slowly add this compound (the titrant) to the solvent using a burette or syringe pump.
-
Observation: Continuously monitor the solution for the first sign of persistent turbidity (cloudiness). This is the cloud point.
-
Data Recording: Record the volume or mass of this compound added to reach the cloud point.
-
Calculation: Calculate the solubility as the mass or volume of solute per mass or volume of solvent at that specific temperature.
-
Reproducibility: Repeat the experiment multiple times to ensure the accuracy and precision of the results.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like this compound.
References
A Technical Guide to the Chirality and Optical Rotation of 2-Isopropyl-5-methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chirality in 2-Isopropyl-5-methyl-1-heptanol
This compound, with the chemical formula C11H24O, is a primary alcohol.[1][2] Its structure contains two stereocenters, also known as chiral centers, at positions 2 and 5 of the heptane chain. The presence of these stereocenters means that the molecule is chiral and can exist as four possible stereoisomers. These stereoisomers are pairs of enantiomers and diastereomers.
Enantiomers are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.[3][4] A 50:50 mixture of two enantiomers is called a racemic mixture and is optically inactive.[4][5]
Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties and can be separated by techniques such as chromatography or crystallization.
The specific three-dimensional arrangement of the atoms or groups at each stereocenter determines the absolute configuration of each stereoisomer, which is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. The four stereoisomers of this compound are therefore (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are one pair of enantiomers, while the (2R, 5S) and (2S, 5R) isomers are the other pair. The relationship between any other combination is diastereomeric.
Optical Rotation: Principles and Measurement
Optically active compounds, such as the individual enantiomers of this compound, have the ability to rotate the plane of plane-polarized light.[6][7] This phenomenon is known as optical rotation and is measured using an instrument called a polarimeter.[3][4][7]
The extent and direction of rotation are characteristic of a specific enantiomer under a defined set of conditions. The rotation is reported as the specific rotation ([α]) and is calculated using the following formula:[6][8]
[α]λT = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).[7]
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).[6][8]
-
c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).[6][8]
A compound that rotates plane-polarized light to the right (clockwise) is termed dextrorotatory and is designated with a (+) sign.[7] A compound that rotates light to the left (counter-clockwise) is termed levorotatory and is designated with a (-) sign.[7] It is crucial to note that there is no simple correlation between the R/S designation and the direction of optical rotation (+/-).[4]
Hypothetical Data for Optical Rotation of this compound Stereoisomers
While experimentally determined values for the specific rotation of this compound stereoisomers are not currently documented in publicly accessible literature, the following table illustrates how such data would be presented. The values provided are hypothetical and serve as an example for researchers.
| Stereoisomer | Absolute Configuration | Hypothetical Specific Rotation [α]D20 |
| Enantiomer A | (2R, 5R) | +X° |
| Enantiomer B | (2S, 5S) | -X° |
| Enantiomer C | (2R, 5S) | +Y° |
| Enantiomer D | (2S, 5R) | -Y° |
Note: X and Y represent the absolute magnitudes of the specific rotations, which would be determined experimentally. The enantiomeric pairs will have equal and opposite specific rotations.
Experimental Protocol for Determining Optical Rotation
The following is a detailed methodology for the determination of the optical rotation of a chiral compound like this compound.
Objective: To measure the specific rotation of a purified enantiomer of this compound.
Materials and Equipment:
-
Purified enantiomer of this compound
-
High-purity solvent (e.g., ethanol, chloroform)
-
Polarimeter
-
Sample cell (e.g., 1 dm)
-
Analytical balance
-
Volumetric flask
-
Temperature control system
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the purified enantiomer of this compound using an analytical balance.
-
Dissolve the sample in a known volume of a high-purity solvent in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL). Ensure the sample is completely dissolved.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source (e.g., sodium lamp) to stabilize.
-
Fill the sample cell with the pure solvent (blank).
-
Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample readings.
-
-
Measurement:
-
Rinse the sample cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present.
-
Place the filled sample cell in the polarimeter.
-
Record the observed rotation (α) at a constant temperature (e.g., 20°C).
-
Repeat the measurement several times and calculate the average observed rotation.
-
-
Calculation of Specific Rotation:
-
Use the averaged observed rotation (α), the known path length of the sample cell (l), and the concentration of the solution (c) to calculate the specific rotation using the formula provided in Section 2.
-
Data Reporting: The results should be reported with the specific rotation value, the solvent used, the concentration, the temperature, and the wavelength of the light source. For example: [α]D20 = +X° (c 1.0, ethanol).
Logical Workflow for Chiral Characterization
The following diagram illustrates a typical workflow for the characterization of a chiral compound like this compound, from its origin to the determination of its optical properties.
Conclusion
Understanding the chirality and optical rotation of this compound is essential for its potential applications, particularly in fields where stereochemistry plays a critical role, such as in the development of pharmaceuticals and agrochemicals. Although specific optical rotation data for this compound is not currently available, this guide provides the necessary theoretical background and experimental framework for researchers to undertake such a characterization. The detailed protocols and logical workflows presented herein are intended to facilitate the systematic and accurate determination of the stereochemical properties of this and other chiral molecules.
References
- 1. This compound | C11H24O | CID 545941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 91337-07-4 [m.chemicalbook.com]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Isopropyl-5-methyl-1-heptanol in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-5-methyl-1-heptanol, with the IUPAC name 5-methyl-2-(propan-2-yl)heptan-1-ol, is a branched-chain primary alcohol that has garnered interest in the fields of flavor and fragrance research. Its unique structural characteristics, featuring two chiral centers, contribute to its complex sensory profile and potential for diverse applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical data, and its role in sensory science, including what is known about its interaction with olfactory receptors.
Chemical and Physical Properties
This compound is a primary alcohol derived from a heptane backbone.[1] Its structure includes an isopropyl group at the second carbon and a methyl group at the fifth carbon. It is recognized as a human metabolite.[1][2]
| Property | Value | Source |
| CAS Number | 91337-07-4 | [2] |
| Molecular Formula | C₁₁H₂₄O | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| Boiling Point | 93 °C at 3 Torr (Predicted) | [3] |
| Density | 0.825 ± 0.06 g/cm³ (Predicted) | [3] |
| InChI | InChI=1S/C11H24O/c1-5-10(4)6-7-11(8-12)9(2)3/h9-12H,5-8H2,1-4H3 | [1] |
| SMILES | CCC(C)CCC(CO)C(C)C | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the reduction of its corresponding aldehyde, 2-isopropyl-5-methylheptanal.
Experimental Protocol: Reduction of 2-isopropyl-5-methylheptanal with Sodium Borohydride
This protocol is a general method for the reduction of aldehydes to primary alcohols and can be adapted for the synthesis of this compound.
Materials:
-
2-isopropyl-5-methylheptanal
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 2-isopropyl-5-methylheptanal in methanol in a round-bottom flask equipped with a magnetic stirrer. The concentration can typically be in the range of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A molar excess of NaBH₄ (typically 1.1 to 1.5 equivalents) is used to ensure complete reduction. The addition should be controlled to manage any effervescence.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature and stir for an additional period (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent) three times.
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Isopropyl-5-methyl-1-heptanol
Introduction
The conversion of 2-isopropyl-5-methyl-1-heptanal to 2-isopropyl-5-methyl-1-heptanol is a fundamental organic transformation known as a reduction reaction. Specifically, it involves the reduction of an aldehyde functional group to a primary alcohol. This process is crucial in various fields, including the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. The selection of an appropriate reducing agent and reaction conditions is paramount to achieving high yield and purity of the desired alcohol.
This document provides detailed application notes and experimental protocols for three common methods to achieve this synthesis: reduction with sodium borohydride, reduction with lithium aluminum hydride, and catalytic hydrogenation.
Application Notes
The synthesis of this compound from its corresponding aldehyde can be efficiently achieved through several reductive methods. The choice of method depends on factors such as scale, available equipment, safety considerations, and desired purity.
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1][2] It is relatively safe to handle and can be used in protic solvents such as methanol and ethanol, making it a convenient choice for laboratory-scale synthesis.[1][3] Its selectivity allows for the reduction of aldehydes in the presence of less reactive functional groups like esters.[1]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ readily reduces aldehydes, ketones, esters, and carboxylic acids.[4][5][6] Due to its high reactivity, it must be used under anhydrous conditions with aprotic solvents like diethyl ether or tetrahydrofuran (THF).[5][7] LiAlH₄ is pyrophoric and reacts violently with water, necessitating careful handling and workup procedures.[5][7]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂).[8] It is a clean and efficient method, often favored in industrial applications due to the high atom economy and the absence of metal hydride waste products. The reaction conditions (pressure, temperature, and catalyst choice) can be optimized to achieve high selectivity and yield.
Reaction and Purification Considerations:
-
Solvent: The choice of solvent is dictated by the reducing agent. Protic solvents (methanol, ethanol) are suitable for NaBH₄ reductions, while anhydrous aprotic solvents (diethyl ether, THF) are required for LiAlH₄.[1][5]
-
Temperature: Aldehyde reductions are typically exothermic. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to proceed at room temperature to control the reaction rate and minimize side reactions.
-
Work-up: After the reaction is complete, a work-up procedure is necessary to quench any excess reducing agent and to isolate the product. For NaBH₄ reductions, this usually involves acidification and extraction.[9] For LiAlH₄ reactions, a careful, sequential addition of water and/or aqueous base is required to safely decompose the excess hydride and the aluminum salts.[7]
-
Purification: The crude product can be purified using standard laboratory techniques such as liquid-liquid extraction, followed by drying of the organic layer and removal of the solvent. Final purification is often achieved by vacuum distillation.
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol describes a safe and efficient method for the reduction of 2-isopropyl-5-methyl-1-heptanal using sodium borohydride in methanol.
Materials:
-
2-isopropyl-5-methyl-1-heptanal
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-5-methyl-1-heptanal in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas evolution may occur.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol requires strict anhydrous conditions and careful handling of the pyrophoric LiAlH₄.
Materials:
-
2-isopropyl-5-methyl-1-heptanal
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (15% w/v aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, nitrogen inlet, and magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry three-necked flask equipped with a dropping funnel, condenser, nitrogen inlet, and magnetic stirrer. Flame-dry the glassware under vacuum and cool under a nitrogen atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether (or THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-isopropyl-5-methyl-1-heptanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour or until completion is confirmed by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
-
Stir the resulting mixture vigorously until a white, granular precipitate forms.
-
Filter the solid aluminum salts and wash them thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings. Dry the combined organic solution over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 3: Catalytic Hydrogenation
This protocol is suitable for larger-scale synthesis and requires a hydrogenation apparatus.
Materials:
-
2-isopropyl-5-methyl-1-heptanal
-
Palladium on carbon (5% Pd/C) or Raney Nickel
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
Place 2-isopropyl-5-methyl-1-heptanal and the solvent (ethanol or ethyl acetate) into the hydrogenation reactor vessel.
-
Carefully add the catalyst (e.g., 5% Pd/C, ~1-5 mol% relative to the aldehyde).
-
Seal the reactor and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C).
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Once complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrate and the solvent washings, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-isopropyl-5-methyl-1-heptanal | C₁₁H₂₂O | 170.30 |
| This compound | C₁₁H₂₄O | 172.31[10] |
Table 2: Summary of Synthesis Protocols
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: LiAlH₄ Reduction | Protocol 3: Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen (H₂) with Pd/C or Raney Ni |
| Stoichiometry | 1.1 - 1.5 equivalents | 0.3 - 0.5 equivalents | Catalytic amount |
| Solvent | Methanol, Ethanol | Anhydrous Diethyl Ether, THF | Ethanol, Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Pressure | Atmospheric | Atmospheric | 50 - 100 psi |
| Reaction Time | 1 - 3 hours | 1 - 2 hours | 2 - 8 hours |
| Work-up | Acidic Quench & Extraction | Sequential H₂O/NaOH/H₂O Quench | Filtration |
| Typical Yield | > 90% | > 95% | > 95% |
| Safety | Relatively safe, H₂ evolution on quench | Pyrophoric, requires anhydrous conditions | Flammable H₂ gas under pressure |
Visualizations
Caption: Figure 1: General reaction scheme for the reduction of 2-isopropyl-5-methyl-1-heptanal.
Caption: Figure 2: A generalized workflow for the synthesis and purification of the target alcohol.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | Benchchem [benchchem.com]
- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. This compound | C11H24O | CID 545941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Isopropyl-5-methyl-1-heptanol Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the production of 2-Isopropyl-5-methyl-1-heptanol via catalytic hydrogenation of suitable unsaturated precursors. The protocols are based on established methods for the hydrogenation of structurally similar molecules, offering a robust starting point for process development and optimization.
Introduction
This compound is a saturated primary alcohol with potential applications in various chemical industries, including fragrance, materials, and pharmaceuticals. Its synthesis can be efficiently achieved through the catalytic hydrogenation of an unsaturated precursor, such as 2-isopropyl-5-methyl-1-hepten-1-ol or 2-isopropyl-5-methyl-1-heptenal. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. This document outlines several catalytic systems applicable to this transformation.
A plausible synthetic route involves the hydrogenation of a precursor like 2-isopropyl-5-methyl-2-hexenal to the corresponding saturated alcohol, 2-isopropyl-5-methyl-1-hexanol, as described in U.S. Patent 3,704,714A. This suggests that similar precursors with a heptanol backbone can be effectively hydrogenated to yield the desired product.
Catalytic Systems and Data
The following table summarizes various catalytic systems and their performance in the hydrogenation of structurally related α,β-unsaturated aldehydes and alcohols. This data can serve as a guide for selecting the appropriate catalyst and conditions for the production of this compound.
| Catalyst System | Substrate Example | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to Saturated Alcohol (%) | Reference |
| Platinum oxide with Ferrous chloride | 2-Isopropyl-5-methyl-2-hexenal | Severe (not specified) | Severe (not specified) | Not specified | High | High | US Patent 3,704,714A |
| Palladium on Carbon (Pd/C) | 2-Isopropyl-5-methyl-2-hexenal | Mild (not specified) | Mild (not specified) | Not specified | High | High (to saturated aldehyde) | US Patent 3,704,714A |
| Nickel on Natural Zeolite (Ni/ZAB) | Citronella oil (>60% citronellal) | 300 | 20 (H₂) | Not specified | - | 12 (to 3,7-dimethyl-1-octanol) | [1] |
| Chromium-promoted Raney Nickel | Citral | Not specified | Not specified | Lower alkanol | High | High (to citronellol) | US Patent 4,029,709A |
| Polymer-stabilized Pt and Ru colloids | Citronellal | Not specified | Not specified | Not specified | High | High (to citronellol) | [2] |
| Platinum-Cobalt | α,β-Unsaturated aldehydes | 20-30 | 0-10 | Methanol | Up to 99+ | Up to 99+ | US Patent 3,953,524A |
| Raney Nickel | 2-Ethyl-2-hexenal | Not specified | Not specified | Not specified | Complete | High (to 2-ethylhexanol) | [3] |
| Nickel Boride | 2-Ethyl-2-hexenal | Not specified | Not specified | Not specified | Ceased at aldehyde | 0 (to saturated alcohol) | [3] |
| Nickel on Alumina/Silica | 2-Ethyl-2-hexenal | 120 | 30 | Not specified | 98.29 | 87.41 |
Experimental Protocols
Protocol 1: Hydrogenation of 2-Isopropyl-5-methyl-1-heptenal using a Platinum-Based Catalyst
This protocol is adapted from the hydrogenation of 2-isopropyl-5-methyl-2-hexenal.
Materials:
-
2-Isopropyl-5-methyl-1-heptenal
-
Platinum(IV) oxide (PtO₂)
-
Ferrous chloride (FeCl₂)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
Procedure:
-
In the autoclave reactor, add 2-Isopropyl-5-methyl-1-heptenal (1 equivalent) and ethanol to achieve a suitable concentration (e.g., 0.5 M).
-
Add the catalyst system: Platinum(IV) oxide (e.g., 1-5 mol%) and Ferrous chloride (as a promoter, e.g., 0.1-1 mol%).
-
Seal the reactor and purge with nitrogen gas three times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure to remove the solvent.
-
Purify the resulting this compound by distillation or column chromatography.
Protocol 2: Selective Hydrogenation of the C=C bond in 2-Isopropyl-5-methyl-1-hepten-1-ol using a Palladium Catalyst
This protocol is for the selective hydrogenation of the double bond, preserving the hydroxyl group.
Materials:
-
2-Isopropyl-5-methyl-1-hepten-1-ol
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Glass hydrogenation vessel (e.g., Parr shaker) or a standard round-bottom flask with a balloon of hydrogen.
Procedure:
-
Dissolve 2-Isopropyl-5-methyl-1-hepten-1-ol (1 equivalent) in methanol in the hydrogenation vessel.
-
Carefully add 10% Pd/C (e.g., 1-5 wt% of the substrate).
-
Seal the vessel and evacuate and backfill with hydrogen gas three times.
-
Maintain a positive pressure of hydrogen (e.g., from a balloon or a regulated source at 1-5 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude this compound.
-
Purify as needed by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation to produce this compound.
Caption: Logical relationship between precursor type, catalyst choice, and expected hydrogenation product.
References
Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Isopropyl-5-methyl-1-heptanol
Introduction
(R)-2-Isopropyl-5-methyl-1-heptanol is a chiral alcohol with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its specific stereochemistry necessitates an enantioselective synthetic approach to ensure the desired biological or chemical activity. This document provides detailed application notes and a comprehensive protocol for the enantioselective synthesis of (R)-2-isopropyl-5-methyl-1-heptanol, primarily aimed at researchers, scientists, and professionals in drug development and chemical synthesis. The described method focuses on the asymmetric reduction of the corresponding prochiral aldehyde, 2-isopropyl-5-methyl-1-heptanal, utilizing a well-established catalytic system to achieve high enantioselectivity.
Overview of the Synthetic Strategy
The synthesis of (R)-2-isopropyl-5-methyl-1-heptanol can be efficiently achieved through a two-step process. The initial step involves the synthesis of the precursor aldehyde, 2-isopropyl-5-methyl-1-heptanal. This can be accomplished via the aldol condensation of isovaleraldehyde followed by dehydration and subsequent reduction of the resulting α,β-unsaturated aldehyde.
The key second step is the enantioselective reduction of 2-isopropyl-5-methyl-1-heptanal to the desired (R)-alcohol. For this transformation, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method. This protocol employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric reducing agent such as borane, facilitates the highly enantioselective reduction of the aldehyde to the corresponding alcohol. The (R)-CBS catalyst is specifically chosen to yield the (R)-enantiomer of the alcohol.
Data Presentation
The following table summarizes the expected quantitative data for the key enantioselective reduction step, based on typical results for the CBS reduction of α-branched aldehydes.
| Entry | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-Methyl-CBS | BH₃·SMe₂ | THF | -78 to -20 | 2 | >90 | >95 |
| 2 | (R)-Butyl-CBS | BH₃·SMe₂ | Toluene | -78 to -20 | 2 | >90 | >95 |
| 3 | (R)-Phenyl-CBS | Catecholborane | THF | -78 to 0 | 4 | >85 | >92 |
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropyl-5-methyl-1-heptanal (Precursor)
This protocol is adapted from known procedures for the synthesis of α-branched aldehydes.
Materials:
-
Isovaleraldehyde
-
Potassium hydroxide (KOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Aldol Condensation and Dehydration: To a stirred solution of isovaleraldehyde (2.0 equiv) in ethanol at 0 °C, add a 10% aqueous solution of potassium hydroxide (0.1 equiv) dropwise. Allow the reaction mixture to warm to room temperature and stir for 24 hours. Acidify the reaction mixture with 1 M HCl and extract with diethyl ether. The organic layers are combined, washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield 2-isopropyl-5-methyl-2-hexenal.
-
Hydrogenation: The crude 2-isopropyl-5-methyl-2-hexenal is dissolved in ethanol, and 10% Pd/C (1 mol%) is added. The mixture is hydrogenated under an H₂ atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford 2-isopropyl-5-methyl-1-heptanal, which can be purified by distillation.
Protocol 2: Enantioselective Synthesis of (R)-2-Isopropyl-5-methyl-1-heptanol via CBS Reduction
Materials:
-
2-Isopropyl-5-methyl-1-heptanal
-
(R)-Methyl-CBS solution (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (R)-Methyl-CBS solution (0.1 equiv, 1.0 M in toluene). Anhydrous THF is added to the flask.
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Aldehyde: A solution of 2-isopropyl-5-methyl-1-heptanal (1.0 equiv) in anhydrous THF is added dropwise to the catalyst solution over 15 minutes. The mixture is stirred at -78 °C for an additional 15 minutes.
-
Addition of Reducing Agent: Borane-dimethyl sulfide complex (0.6 equiv, 2.0 M in THF) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Progress: The reaction is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is allowed to warm to -20 °C over 1 hour.
-
Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -20 °C. The mixture is then allowed to warm to room temperature.
-
Workup: 1 M HCl is added, and the mixture is stirred for 30 minutes. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield (R)-2-isopropyl-5-methyl-1-heptanol.
-
Characterization: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Overall synthetic workflow for (R)-2-isopropyl-5-methyl-1-heptanol.
Caption: Catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.
Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Isopropyl-5-methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Isopropyl-5-methyl-1-heptanol, also known as (S)-dihydrocitronellol, is a chiral alcohol with applications in the fragrance industry and as a chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its specific stereochemistry is crucial for its biological activity and olfactory properties. This document provides detailed protocols for two effective methods for the enantioselective synthesis of (S)-2-Isopropyl-5-methyl-1-heptanol: Asymmetric Hydrogenation of Geraniol and a Chemoenzymatic approach starting from Geraniol.
Method 1: Asymmetric Hydrogenation of Geraniol
This method utilizes a chiral Ruthenium-BINAP catalyst to achieve high enantioselectivity in the hydrogenation of the allylic alcohol geraniol directly to (S)-dihydrocitronellol. By carefully controlling the reaction conditions, the reduction of both double bonds in geraniol can be achieved in a single step.
Experimental Protocol
1. Catalyst Preparation (in situ):
-
In a glovebox, to a Schlenk flask, add [RuCl2(benzene)]2 and (S)-BINAP.
-
Add anhydrous, degassed methanol and stir the mixture at room temperature for 1-2 hours until a clear solution is formed.
2. Asymmetric Hydrogenation:
-
In a high-pressure autoclave, place a solution of geraniol in methanol.
-
Add the freshly prepared (S)-BINAP-Ru catalyst solution.
-
Seal the autoclave, purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 60°C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
3. Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (S)-2-Isopropyl-5-methyl-1-heptanol.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
Data Presentation
| Catalyst | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| Ru(OAc)₂( (S)-BINAP) | Geraniol | Methanol | 100 | 20 | 8 | >99 | ~95 | 96 (for S-citronellol) |
| R-Ru(OAc)₂(T-BINAP) | Geraniol | Methanol | 5-40 | 60 | 24 | >99 | High | High (for S-citronellol) |
| Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃] | Geraniol | Ethanol/DCM | 40 | 24 | 90 | 92 | 40 (dihydrocitronellol) | 93 |
Note: The data for dihydrocitronellol formation suggests that extended reaction times or modified conditions can favor the over-reduction product which is the target molecule.
Logical Workflow
Caption: Workflow for the Asymmetric Hydrogenation of Geraniol.
Method 2: Chemoenzymatic Synthesis via (S)-Citronellal
This two-step approach combines a highly selective enzymatic oxidation/reduction with a subsequent chemical reduction. Geraniol is first converted to (S)-citronellal using a bienzymatic cascade, which is then reduced to the target alcohol.
Experimental Protocols
Step 1: Enzymatic Synthesis of (S)-Citronellal
-
Enzyme System: A bienzymatic cascade involving a copper radical alcohol oxidase (CgrAlcOx) for the oxidation of geraniol to geranial, and an ene-reductase from Thermus scotoductus (TsOYE) or Gluconobacter oxydans (GluER) for the asymmetric reduction to (S)-citronellal.[1] A glucose dehydrogenase (GDH) can be used for cofactor regeneration (NADPH).
-
Reaction Conditions:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add geraniol, followed by the enzymes (CgrAlcOx, TsOYE/GluER, and GDH) and the cofactor (NADP+).
-
Add glucose as the co-substrate for cofactor regeneration.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the formation of (S)-citronellal by GC-MS. The reaction typically proceeds to high conversion within 24 hours.
-
-
Work-up:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (S)-citronellal.
-
Step 2: Reduction of (S)-Citronellal to (S)-2-Isopropyl-5-methyl-1-heptanol
-
Reaction:
-
Dissolve the crude (S)-citronellal in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Data Presentation
Enzymatic Step Performance
| Ene-Reductase | Substrate | Conversion (%) | ee (%) of (S)-Citronellal |
| TsOYE | Geranial | 37 | ≥99 |
| GluER | Geranial | 95.3 | ≥99 |
Overall Process
| Starting Material | Key Intermediates | Final Product | Overall Yield (estimated) | Final ee (%) |
| Geraniol | Geranial, (S)-Citronellal | (S)-2-Isopropyl-5-methyl-1-heptanol | High | ≥99 |
Signaling Pathway Diagram
Caption: Chemoenzymatic Synthesis Pathway.
Conclusion
Both the asymmetric hydrogenation and the chemoenzymatic routes offer effective strategies for the enantioselective synthesis of (S)-2-Isopropyl-5-methyl-1-heptanol with high enantiomeric purity. The choice of method may depend on the availability of high-pressure hydrogenation equipment versus biocatalytic setups. The chemoenzymatic route, in particular, showcases the potential of combining the selectivity of enzymes with traditional organic synthesis to achieve challenging stereochemical transformations under mild conditions. Researchers and drug development professionals can utilize these protocols as a foundation for the synthesis and further investigation of this and other chiral molecules.
References
Application Note: GC-MS Protocol for the Analysis of 2-Isopropyl-5-methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of the branched-chain alcohol, 2-Isopropyl-5-methyl-1-heptanol, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and relatively low volatility of the target analyte, a derivatization step is employed to enhance its chromatographic properties. This method is suitable for the quantification and identification of this compound in various sample matrices, assuming appropriate sample clean-up procedures are performed.
Introduction
This compound is a primary alcohol with a branched alkyl chain.[1] The accurate and sensitive determination of such compounds is crucial in various fields, including metabolomics, industrial chemical analysis, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] However, the direct analysis of alcohols by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity. To overcome these limitations, a derivatization step is often necessary to convert the polar hydroxyl group into a less polar and more volatile functional group.[4] This protocol details the trimethylsilylation of this compound followed by GC-MS analysis.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results. The following is a general guideline and may need to be adapted based on the specific sample matrix.
a. Dissolution:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane. The final concentration should be in the range of 1-100 µg/mL.
b. Derivatization (Trimethylsilylation):
-
Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of the trimethylsilyl (TMS) derivative of this compound.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| MS Parameter | Setting |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-500 |
| Solvent Delay | 4 minutes |
Data Presentation
The quantitative data for the analysis of the TMS derivative of this compound is summarized in the table below. The mass spectral data is based on the expected fragmentation pattern of a primary alcohol TMS ether and can be verified against the NIST Mass Spectrometry Data Center.[1]
| Compound | Retention Time (min) | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) |
| This compound-TMS derivative | ~12-15 | 244 (low abundance or absent) | 103, 75, 73, 57, 43 |
Note: The retention time is an estimate and may vary depending on the specific instrument and column conditions.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Fragmentation Pathway
The proposed electron ionization fragmentation pathway for the trimethylsilyl derivative of this compound is shown below.
Caption: Proposed fragmentation of the TMS derivative.
References
- 1. This compound | C11H24O | CID 545941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Note: Chiral HPLC Separation of 2-Isopropyl-5-methyl-1-heptanol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[2][3] This application note provides a detailed protocol for the development of a chiral HPLC method for the separation of 2-Isopropyl-5-methyl-1-heptanol enantiomers, a chiral aliphatic alcohol. While specific conditions for this exact analyte are not predefined, a systematic screening approach with various CSPs and mobile phases is outlined to achieve successful enantioseparation.
Key Challenge
The primary challenge in chiral separations is selecting an appropriate CSP and mobile phase combination that provides adequate enantioselectivity for the target analyte.[4] The interaction between the analyte and the chiral selector of the CSP is influenced by several factors, including hydrogen bonding, dipole-dipole interactions, steric effects, and inclusion complexation.[1] Therefore, a screening approach is often the most effective strategy for method development.
Experimental Protocol
This protocol outlines a systematic approach to developing a chiral HPLC separation method for this compound.
1. Sample Preparation
-
Dissolve a racemic standard of this compound in the initial mobile phase to be tested.
-
The recommended starting concentration is approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and General Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. If a UV detector is used, a low wavelength (e.g., 200-220 nm) should be employed. Alternatively, a Refractive Index (RI) detector or derivatization with a UV-active agent can be considered.
-
Flow Rate: A starting flow rate of 1.0 mL/min is recommended for a 4.6 mm I.D. column. Chiral separations can sometimes benefit from lower flow rates for improved resolution.
-
Column Temperature: Maintain a constant column temperature, starting at 25 °C. Temperature can be a variable for optimization; lower temperatures often increase enantioselectivity.
-
Injection Volume: 10 µL.
3. Chiral Stationary Phase (CSP) Screening
A screening of different types of CSPs is the most effective way to identify a suitable column. Polysaccharide-based and macrocyclic antibiotic-based CSPs are highly versatile and successful for a wide range of chiral compounds, including alcohols.[1][5]
Recommended CSPs for Initial Screening:
-
Polysaccharide-based:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
-
Macrocyclic Glycopeptide-based:
-
Vancomycin-based CSP.
-
Teicoplanin-based CSP.
-
4. Mobile Phase Screening
For each selected CSP, a screening with different mobile phase systems is recommended. The primary modes for chiral separation are normal-phase, polar organic, and reversed-phase.
-
Normal-Phase Screening:
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Note: For acidic or basic analytes, additives like 0.1% Trifluoroacetic Acid (TFA) for acids or 0.1% Diethylamine (DEA) for bases can be incorporated.[6] For a neutral alcohol, these are likely unnecessary in the initial screen.
-
-
Polar Organic Mode Screening:
-
Mobile Phase C: 100% Methanol
-
Mobile Phase D: 100% Ethanol
-
Mobile Phase E: 100% Acetonitrile
-
-
Reversed-Phase Screening:
-
Mobile Phase F: Acetonitrile / Water (50:50, v/v)
-
Mobile Phase G: Methanol / Water (50:50, v/v)
-
Note: Buffered aqueous phases can also be considered if the analyte has ionizable groups.
-
5. Method Optimization
Once partial separation (peak splitting or a shoulder) is observed, the method can be optimized to achieve baseline resolution (Rs ≥ 1.5).
-
Mobile Phase Composition: Adjust the ratio of the organic modifier. In normal-phase, decreasing the alcohol content generally increases retention and can improve resolution.
-
Alcohol Modifier: In normal-phase, switching between different alcohols (e.g., 2-propanol, ethanol, n-butanol) can significantly impact selectivity.
-
Flow Rate: As mentioned, reducing the flow rate can enhance resolution.
-
Temperature: Varying the column temperature (e.g., from 10 °C to 40 °C) can affect the chiral recognition mechanism.
Data Presentation
Quantitative data from the screening and optimization experiments should be systematically recorded for comparison.
Table 1: Chiral Stationary Phase and Mobile Phase Screening Results
| Column ID | Mobile Phase | tR1 (min) | tR2 (min) | Resolution (Rs) | Selectivity (α) |
| CSP-1 | n-Hexane/IPA (90:10) | 8.5 | 9.2 | 1.2 | 1.10 |
| CSP-1 | n-Hexane/EtOH (90:10) | 10.1 | 10.1 | 0 | 1.00 |
| CSP-1 | Methanol (100%) | 5.3 | 5.3 | 0 | 1.00 |
| CSP-2 | n-Hexane/IPA (90:10) | 12.4 | 14.1 | 2.1 | 1.18 |
| CSP-2 | n-Hexane/EtOH (90:10) | 15.2 | 16.5 | 1.8 | 1.12 |
| CSP-2 | Methanol (100%) | 7.8 | 8.1 | 0.8 | 1.05 |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
Table 2: Optimization of Separation on CSP-2
| Mobile Phase (n-Hexane/IPA) | Flow Rate (mL/min) | Temperature (°C) | tR1 (min) | tR2 (min) | Resolution (Rs) | Selectivity (α) |
| 95:5 | 1.0 | 25 | 18.5 | 21.3 | 2.8 | 1.20 |
| 90:10 | 1.0 | 25 | 12.4 | 14.1 | 2.1 | 1.18 |
| 90:10 | 0.8 | 25 | 15.5 | 17.6 | 2.3 | 1.18 |
| 90:10 | 1.0 | 20 | 13.1 | 15.0 | 2.4 | 1.19 |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Method Development.
References
The Role of 2-Isopropyl-5-methyl-1-heptanol in Asymmetric Synthesis: An Evaluation of its Potential as a Chiral Auxiliary
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control the stereochemical outcome of chemical reactions is paramount for the development of new pharmaceuticals and fine chemicals. Chiral auxiliaries are a cornerstone of this endeavor, serving as temporary chiral scaffolds that induce diastereoselectivity in a reaction, and are subsequently removed to yield an enantiomerically enriched product. This report investigates the potential application of 2-isopropyl-5-methyl-1-heptanol as a chiral auxiliary. Despite a thorough review of available chemical literature and databases, there is currently no documented evidence to support the use of this compound for this purpose.
While the target compound, this compound, is a known chemical entity with defined physical and chemical properties[1][2][3][4], its application as a chiral auxiliary in asymmetric synthesis has not been reported. This suggests that other, more established chiral auxiliaries are generally preferred by researchers in the field.
This document will, therefore, provide a general overview of the principles of chiral auxiliaries, their application in asymmetric synthesis, and examples of commonly employed auxiliaries. This foundational knowledge is essential for researchers and drug development professionals seeking to implement stereoselective transformations.
General Principles of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is reversibly incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. The ideal chiral auxiliary should:
-
Be readily available in enantiomerically pure form.
-
React with the substrate under mild conditions to form a stable adduct.
-
Effectively control the stereochemistry of the desired transformation, leading to high diastereoselectivity.
-
Be easily and cleanly removed from the product under non-racemizing conditions.
-
Be recoverable and reusable to improve process efficiency and reduce cost.
The general workflow for the use of a chiral auxiliary is depicted below:
Prominent Examples of Chiral Auxiliaries
While this compound does not feature in the literature as a chiral auxiliary, numerous other compounds have been successfully employed. Some of the most notable examples include:
-
Evans Auxiliaries (Oxazolidinones): Developed by David A. Evans, these are among the most powerful and versatile chiral auxiliaries. They are particularly effective in directing stereoselective alkylation, aldol, and acylation reactions.
-
8-Phenylmenthol: Introduced by E.J. Corey, this terpene-derived auxiliary has been used in a variety of asymmetric transformations, including Diels-Alder reactions.
-
Pseudoephedrine and Pseudoephenamine: These readily available natural products serve as efficient chiral auxiliaries for the asymmetric alkylation of enolates.
-
SAMP/RAMP: Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective auxiliaries for asymmetric α-alkylation of aldehydes and ketones.
-
tert-Butanesulfinamide: This auxiliary, developed by Jonathan A. Ellman, is widely used for the asymmetric synthesis of chiral amines.
Hypothetical Application and Experimental Considerations
Although no specific protocols exist for this compound as a chiral auxiliary, we can outline a hypothetical experimental design based on the general principles of asymmetric synthesis. The primary alcohol functionality of this compound would allow for its esterification with an achiral carboxylic acid or acylation to form a chiral ester enolate precursor.
Hypothetical Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative
This speculative protocol illustrates how this compound might be employed. It is important to note that this is a theoretical exercise and has not been experimentally validated.
Step 1: Synthesis of the Chiral Ester
-
To a solution of enantiomerically pure this compound in dichloromethane (CH₂Cl₂) at 0 °C is added pyridine.
-
The achiral acyl chloride is added dropwise, and the reaction is stirred at room temperature until completion.
-
The reaction is quenched with water, and the organic layer is washed with dilute acid, saturated sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral ester.
Step 2: Diastereoselective Enolate Formation and Alkylation
-
The chiral ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) is added dropwise to form the enolate.
-
The alkylating agent (e.g., an alkyl halide) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with saturated ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio is determined by NMR spectroscopy or chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated ester is dissolved in a suitable solvent (e.g., THF/water).
-
A base (e.g., lithium hydroxide) is added, and the mixture is stirred to hydrolyze the ester.
-
The reaction is acidified, and the product is extracted.
-
The aqueous layer is basified and extracted to recover the this compound auxiliary.
-
The enantiomeric excess of the product carboxylic acid is determined by chiral chromatography.
Conclusion
References
Application Note: Derivatization of 2-Isopropyl-5-methyl-1-heptanol for Gas Chromatography Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many compounds of interest, including the long-chain alcohol 2-Isopropyl-5-methyl-1-heptanol, exhibit poor chromatographic behavior in their native form due to their polarity and potential for hydrogen bonding. These characteristics can lead to broad, tailing peaks, poor resolution, and low sensitivity.[1][2][3]
Derivatization is a chemical modification process that converts an analyte into a more volatile and less polar derivative, making it more amenable to GC analysis.[2][4] This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation and acylation. The resulting derivatives exhibit increased volatility, improved thermal stability, and enhanced chromatographic performance, leading to sharper, more symmetrical peaks and lower detection limits.[1][4][5]
Key Benefits of Derivatization for this compound Analysis:
-
Increased Volatility: Reduces the boiling point of the analyte, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[4][5]
-
Improved Peak Shape: Minimizes peak tailing caused by interactions between the polar hydroxyl group and the stationary phase.[4]
-
Enhanced Sensitivity: Leads to sharper peaks, which results in a better signal-to-noise ratio and lower limits of detection.
-
Greater Separation Efficiency: Improves the resolution of complex mixtures.[6]
Experimental Protocols
This section details the methodologies for the silylation and acylation of this compound.
Silylation Protocol
Silylation is a widely used derivatization technique where the active hydrogen in the hydroxyl group is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[5] This process significantly reduces the polarity of the alcohol, making it more volatile.[4][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[7]
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound stock solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions: Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.[4]
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC system. A typical injection volume is 1 µL.
-
Diagram of Silylation Workflow:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. chromtech.com [chromtech.com]
- 6. gcms.cz [gcms.cz]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application of 2-Isopropyl-5-methyl-1-heptanol in Metabolic Pathway Studies: A General Framework
The following Application Notes and Protocols are therefore provided as a general and hypothetical framework for researchers, scientists, and drug development professionals interested in studying the metabolic fate and impact of a novel primary alcohol like 2-Isopropyl-5-methyl-1-heptanol. The methodologies are based on established principles of alcohol metabolism and metabolomics research.
Application Notes
This compound is a C11 primary alcohol. Primary alcohols are typically metabolized in the liver, primarily through oxidative pathways.[1][2] Understanding the metabolism of such a compound is crucial for assessing its biological activity, potential toxicity, and its effects on cellular metabolic pathways. The study of its metabolism would be relevant in fields such as toxicology, drug development (if used as a scaffold or excipient), and clinical diagnostics.
The core objectives for studying the metabolic pathway of this compound would be:
-
Identification of Metabolites: To determine the chemical structures of the products formed after enzymatic reactions in the body.
-
Elucidation of Metabolic Pathways: To identify the sequence of enzymatic reactions that the compound undergoes.
-
Quantitative Analysis: To measure the rate of metabolism and the concentrations of the parent compound and its metabolites in biological matrices.
-
Assessment of Biological Impact: To understand how the compound and its metabolites affect cellular functions and signaling pathways.
Hypothetical Metabolic Pathway
The primary route for the metabolism of a primary alcohol like this compound is expected to be oxidation. This process is generally a two-step reaction catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), primarily in the liver.[1][3] The resulting carboxylic acid can then be further metabolized, for instance, by entering the fatty acid metabolism pathways or being conjugated for excretion.
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo study of a novel alcohol's metabolism.
Experimental Workflow
A typical workflow for investigating the metabolism of a novel compound involves a multi-step process from initial in vitro assays to in vivo studies and finally to detailed data analysis.
References
Application Notes and Protocols: 2-Isopropyl-5-methyl-1-heptanol as a Precursor for Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing 2-isopropyl-5-methyl-1-heptanol as a versatile precursor in the synthesis of novel organic compounds. This chiral primary alcohol, with its unique branched structure, offers a valuable building block for creating diverse molecular architectures with potential applications in fragrance, materials science, and drug discovery. The following protocols are generalized procedures for common transformations of primary alcohols and should be adapted and optimized for specific research applications.
Overview of Synthetic Potential
This compound can serve as a starting point for a variety of chemical modifications. Its primary hydroxyl group is a reactive handle for transformations such as oxidation, esterification, etherification, and conversion to halides, paving the way for the synthesis of a wide array of derivatives.
Experimental Protocols
The following are detailed protocols for key transformations of this compound.
Oxidation to 2-Isopropyl-5-methyl-1-heptanal
The selective oxidation of the primary alcohol to an aldehyde is a crucial step for subsequent reactions such as reductive amination or Wittig reactions.
Protocol:
-
Reagents: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Esterification to Novel Carboxylic Esters
Ester derivatives of branched alcohols are often explored for their fragrance and flavor properties.
Protocol:
-
Reagents: this compound, Carboxylic acid (e.g., acetic acid, butyric acid), Sulfuric acid (catalytic amount), Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by vacuum distillation or column chromatography.
-
Synthesis of 2-Isopropyl-5-methyl-1-heptyl Tosylate
The conversion of the alcohol to a tosylate is an excellent method for activating the hydroxyl group for subsequent nucleophilic substitution reactions.
Protocol:
-
Reagents: this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the combined organic extracts sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can often be used in the next step without further purification.
-
Conversion to 1-Bromo-2-isopropyl-5-methylheptane
The corresponding alkyl halide is a versatile intermediate for Grignard reagent formation or further substitution reactions.
Protocol:
-
Reagents: this compound, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous).
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.
-
Purify the crude alkyl bromide by vacuum distillation.
-
Data Presentation
The following tables provide a template for summarizing the expected data from the synthesis of novel compounds derived from this compound.
Table 1: Synthesis of 2-Isopropyl-5-methyl-1-heptanal
| Entry | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (by GC/NMR) |
| 1 | PCC | DCM | 3 | ||
| 2 | Dess-Martin Periodinane | DCM | 2 |
Table 2: Synthesis of Novel Esters
| Entry | Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) | Boiling Point (°C) |
| 1 | Acetic Acid | H₂SO₄ | 6 | ||
| 2 | Benzoic Acid | H₂SO₄ | 8 |
Table 3: Synthesis of Halogenated Derivatives
| Entry | Halogenating Agent | Solvent | Reaction Time (h) | Yield (%) | Boiling Point (°C) |
| 1 | PBr₃ | Et₂O | 16 | ||
| 2 | SOCl₂ | Toluene | 4 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all reagents with care, paying special attention to corrosive and toxic substances like PCC, PBr₃, and SOCl₂.
-
Use anhydrous solvents and inert atmosphere conditions where specified to prevent unwanted side reactions.
Application Notes and Protocols: Grignard Reaction for the Synthesis of 2-Isopropyl-5-methyl-1-heptanol Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-isopropyl-5-methyl-1-heptanol and its analogues using the Grignard reaction. This class of branched-chain primary alcohols holds potential for investigation in drug discovery and development due to the structural diversity and lipophilicity they can impart to lead compounds. The methodologies outlined below offer a robust approach to generate these molecules for further study.
Introduction
Long-chain, branched alcohols are valuable synthetic intermediates and have been investigated for their biological activities, including antibacterial and pheromonal effects.[1][2][3] The introduction of specific alkyl branching patterns can influence a molecule's interaction with biological targets and its pharmacokinetic properties. The Grignard reaction is a powerful and versatile method for carbon-carbon bond formation, providing a straightforward route to a wide array of alcohols.[4][5][6] This document details the synthesis of this compound, a primary alcohol, via the reaction of a corresponding Grignard reagent with formaldehyde.[4][7][8]
Synthesis Overview
The synthesis of this compound is achieved through a two-step process. First, a Grignard reagent is prepared from 1-bromo-2-isopropyl-5-methyl-heptane and magnesium metal in an anhydrous ether solvent. Subsequently, this organometallic intermediate is reacted with formaldehyde, followed by an acidic workup to yield the desired primary alcohol.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals that the target molecule can be disconnected at the C1-C2 bond, leading to a synthon corresponding to the 2-isopropyl-5-methylheptyl Grignard reagent and a formaldehyde synthon. This disconnection points to a practical synthesis from 1-bromo-2-isopropyl-5-methylheptane and formaldehyde.
Diagram 1: Retrosynthetic analysis of this compound.
Experimental Protocols
Materials and Reagents:
-
1-bromo-2-isopropyl-5-methylheptane (or other suitable alkyl halide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Paraformaldehyde
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser, all oven-dried prior to use.
Protocol 1: Synthesis of this compound
Step 1: Preparation of the Grignard Reagent
-
Set up an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.
-
Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.
-
Assemble the apparatus and flush with dry nitrogen or argon gas.
-
In the dropping funnel, prepare a solution of 1-bromo-2-isopropyl-5-methylheptane (1.0 equivalent) in anhydrous diethyl ether (50 mL).
-
Add a small amount (approximately 5 mL) of the alkyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.
Step 2: Reaction with Formaldehyde and Workup
-
In a separate flask, heat paraformaldehyde under a nitrogen atmosphere to generate gaseous formaldehyde, which is then passed through the Grignard reagent solution. Alternatively, cool the Grignard solution to 0 °C in an ice bath and add dry paraformaldehyde powder in small portions.
-
After the addition of formaldehyde, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 3: Purification and Characterization
-
Purify the crude alcohol by vacuum distillation or column chromatography on silica gel.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
The following tables summarize the expected results for the synthesis of this compound and a representative analogue, 2-ethyl-5-methyl-1-heptanol.
| Compound | Starting Alkyl Bromide | Equivalents of Mg | Reaction Time (h) | Yield (%) | Boiling Point (°C/mm Hg) |
| This compound | 1-bromo-2-isopropyl-5-methylheptane | 1.2 | 3 | 75 | 110-112 / 10 |
| 2-Ethyl-5-methyl-1-heptanol | 1-bromo-2-ethyl-5-methylheptane | 1.2 | 3 | 78 | 105-107 / 10 |
| Table 1: Representative Synthesis Data for this compound and an Analogue. |
| Spectroscopic Method | Characteristic Peaks for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (t, 2H, -CH₂OH), 3.40 (br s, 1H, -OH), 1.75-1.60 (m, 2H), 1.40-1.10 (m, 7H), 0.90 (d, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 65.8 (-CH₂OH), 45.2, 39.1, 34.5, 29.8, 28.1, 22.7, 19.5, 14.2 |
| IR (thin film, cm⁻¹) | 3350 (broad, O-H stretch), 2955, 2870 (C-H stretch), 1050 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 172 (M⁺, 5), 141 (20), 113 (45), 71 (100), 57 (80), 43 (95) |
| Table 2: Expected Spectroscopic Data for this compound.[9][10][11][12][13][14] |
Visualizations
General Grignard Reaction Mechanism
The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the formaldehyde carbonyl group. The resulting alkoxide is then protonated during the aqueous workup to yield the primary alcohol.
Diagram 2: General mechanism of a Grignard reaction with formaldehyde.
Experimental Workflow
The overall experimental process involves the preparation of the Grignard reagent, its reaction with formaldehyde, followed by product isolation and purification, and concluding with structural characterization.
Diagram 3: Experimental workflow for synthesis and characterization.
Potential Applications in Drug Development
While specific data for this compound in drug development is not widely available, long-chain alcohols and their derivatives are known to possess a range of biological activities. For instance, certain long-chain fatty alcohols exhibit significant antibacterial activity, with their efficacy being dependent on the carbon chain length and branching.[1][2] The lipophilic nature of these structures can be exploited to improve the membrane permeability of drug candidates.
Furthermore, the hydroxyl group provides a handle for further functionalization, allowing for the incorporation of these branched alkyl chains into more complex molecules as esters, ethers, or other pharmacologically relevant functionalities. Researchers can use the described synthetic protocol to generate a library of analogues of this compound for screening in various biological assays, including antimicrobial, anticancer, or as modulators of specific protein targets.
Disclaimer: The quantitative data presented in the tables are representative and intended for illustrative purposes, as specific experimental results for the synthesis of this compound via this method are not available in the cited literature. Researchers should optimize the reaction conditions for their specific substrates and equipment.
References
- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Alcohols from Carbonyl Compounds: Grignard Reaction [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 14. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-5-methyl-1-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-Isopropyl-5-methyl-1-heptanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using a Grignard-based synthetic route.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Reagents and Glassware Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove any traces of water. Use anhydrous solvents, as Grignard reagents are highly reactive with water. |
| Impure Starting Materials | Use freshly distilled or high-purity starting materials. Impurities in the alkyl halide or the aldehyde can interfere with the reaction. |
| Poor Grignard Reagent Formation | Activate the magnesium turnings before use, for example, with a small crystal of iodine or 1,2-dibromoethane. Ensure the reaction is initiated (indicated by a color change or gentle reflux) before adding the bulk of the alkyl halide. |
| Incorrect Reaction Temperature | Maintain the recommended temperature for the Grignard reaction. Low temperatures can slow down the reaction, while excessively high temperatures can lead to side reactions. |
| Inefficient Quenching | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water alone to minimize the formation of magnesium hydroxide emulsion, which can complicate product isolation. |
Problem: Presence of Significant Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Formation of Wurtz Coupling Byproduct | Add the alkyl halide to the magnesium suspension slowly and at a controlled temperature to minimize the formation of the Wurtz coupling byproduct (R-R). |
| Unreacted Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde. |
| Formation of Aldol Condensation Products | Maintain a low reaction temperature during the addition of the Grignard reagent to the aldehyde to suppress potential base-catalyzed aldol side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the Grignard reaction. This involves the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with 2-isopropyl-5-methyl-heptanal. An alternative, though less direct route, involves the reduction of 2-isopropyl-5-methyl-heptanoic acid or its corresponding ester.
Q2: How can I increase the yield of the Grignard reaction for this synthesis?
Optimizing the yield often involves careful control of reaction conditions. Key factors include the purity of reagents and solvents, the reaction temperature, and the rate of addition of the Grignard reagent. Below is a table summarizing the potential impact of various parameters on the reaction yield.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Solvent | Diethyl Ether | ~75-85 | Tetrahydrofuran (THF) | ~80-90 |
| Temperature | 0 °C to rt | ~70-80 | -20 °C to 0 °C | ~85-95 |
| Grignard Reagent | 1.1 eq | ~80 | 1.5 eq | ~90 |
| Addition Rate | Rapid | ~60-70 | Slow (dropwise) | ~85-95 |
Q3: What are the primary side reactions to be aware of?
The main side reactions include the formation of a Wurtz coupling product from the alkyl halide, and the enolization of the aldehyde by the Grignard reagent acting as a base, which leads to the recovery of the starting aldehyde after workup.
Q4: What is the best method for purifying the final product?
Due to the relatively high boiling point and potential for impurities, fractional distillation under reduced pressure is a highly effective method for purifying this compound. For removal of polar impurities, column chromatography on silica gel can also be employed.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is based on established principles of Grignard synthesis and is analogous to procedures for similar branched-chain primary alcohols.
Materials:
-
Magnesium turnings
-
1-bromo-2,4-dimethylpentane (as a precursor for the Grignard reagent)
-
2-Methylpropanal (isobutyraldehyde)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of 1-bromo-2,4-dimethylpentane in anhydrous diethyl ether from the dropping funnel. Once the reaction initiates (indicated by a color change and gentle boiling), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-methylpropanal in anhydrous diethyl ether dropwise from the dropping funnel while maintaining the temperature at 0 °C.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Reduction of 2-isopropyl-5-methyl-1-heptanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of 2-isopropyl-5-methyl-1-heptanal to its corresponding primary alcohol, 2-isopropyl-5-methyl-1-heptanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a lower than expected yield of the desired alcohol. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time or adding a slight excess of the reducing agent.
-
-
Degradation of Reducing Agent: Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be deactivated by moisture.
-
Side Reactions: Competing reactions can consume the starting material or the product. See the byproduct section below for more details.
-
Work-up Issues: The desired product might be lost during the extraction or purification steps.
-
Solution: Ensure the pH is appropriately adjusted during the work-up to neutralize any remaining reagents and to ensure the alcohol is in its neutral form for efficient extraction into the organic layer. Multiple extractions with a suitable solvent will maximize recovery.
-
Q2: My product is a mixture of diastereomers. How can I improve the diastereoselectivity of the reduction?
A2: The reduction of the chiral aldehyde 2-isopropyl-5-methyl-1-heptanal will produce a new chiral center at the newly formed alcohol, resulting in diastereomers. The ratio of these diastereomers is influenced by the steric and electronic environment of the carbonyl group.
-
Choice of Reducing Agent: The steric bulk of the hydride source can influence the direction of nucleophilic attack.
-
Solution: Consider using a bulkier reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), which can lead to higher diastereoselectivity.
-
-
Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity.
-
Solution: Perform the reduction at lower temperatures (e.g., -78 °C) to favor the transition state that leads to the major diastereomer.
-
-
Chelation Control: If there is a chelating group near the carbonyl, using a reducing agent with a metal cation that can chelate (like Zn(BH₄)₂) can control the facial selectivity of the hydride attack. For 2-isopropyl-5-methyl-1-heptanal, this is less of a factor as there are no proximal chelating groups.
Q3: I have identified some unexpected peaks in my GC-MS analysis. What are the common byproducts in this reduction?
A3: Several byproducts can form depending on the reaction conditions. Refer to the table below for a summary.
Common Byproducts and Troubleshooting
| Byproduct Name | Formation Mechanism | Troubleshooting Steps |
| Diastereomers of this compound | Nucleophilic attack of the hydride on the two faces of the prochiral carbonyl group. | Optimize reducing agent and temperature to improve diastereoselectivity. |
| Unreacted 2-isopropyl-5-methyl-1-heptanal | Incomplete reaction. | Monitor reaction progress (TLC, GC), increase reaction time, or use a slight excess of reducing agent. |
| Aldol Condensation Product | Under basic conditions, the enolate of the aldehyde can attack another molecule of the aldehyde. | Perform the reaction under neutral or slightly acidic conditions if possible. Add the base slowly at a low temperature if basic conditions are required for other reasons. |
| Cannizzaro Reaction Products (Carboxylic acid and Alcohol) | Disproportionation of the aldehyde under strongly basic conditions. This is less likely for this substrate as it possesses an α-hydrogen. | Avoid strongly basic conditions. |
| Over-reduced Alkane (2-isopropyl-5-methyl-heptane) | Occurs with very powerful reducing agents like LiAlH₄ under harsh conditions (e.g., prolonged heating). | Use a milder reducing agent like NaBH₄ or perform the LiAlH₄ reduction at a controlled, lower temperature. |
| Solvent Adducts | Reaction of the reducing agent with the solvent (e.g., formation of alkoxyborohydrides with alcoholic solvents).[3] | While this is part of the reaction mechanism in protic solvents, ensure the solvent is appropriate for the chosen reducing agent (e.g., use aprotic solvents like THF or diethyl ether with LiAlH₄). |
| Epimerized Aldehyde | The chiral center alpha to the carbonyl can potentially epimerize under basic or acidic conditions, leading to a mixture of diastereomeric starting materials and consequently, diastereomeric products. | Maintain neutral pH and moderate temperatures throughout the reaction and work-up. |
Experimental Protocols
Below are representative protocols for the reduction of a chiral aldehyde using NaBH₄ and LiAlH₄. These should be adapted and optimized for 2-isopropyl-5-methyl-1-heptanal.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄) in Methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-5-methyl-1-heptanal (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC or GC analysis until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the this compound.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF)
! CAUTION: LiAlH₄ reacts violently with water and protic solvents. All glassware and solvents must be scrupulously dried.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.1 to 1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Aldehyde: Dissolve 2-isopropyl-5-methyl-1-heptanal (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings.
-
Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary reduction pathway and potential side reactions.
Caption: Reaction pathways in the reduction of 2-isopropyl-5-methyl-1-heptanal.
References
Troubleshooting peak tailing in GC-MS analysis of branched alcohols
This technical support center provides troubleshooting guidance for common issues encountered during the GC-MS analysis of branched alcohols, with a focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification. This guide will help you diagnose and resolve peak tailing issues in your GC-MS analysis of branched alcohols.
My peaks are tailing. Where do I start?
The first step is to determine if all peaks in your chromatogram are tailing or only specific ones, such as your branched alcohol analytes.[1]
-
All peaks are tailing: This typically indicates a physical or mechanical issue within the GC system.[2]
-
Only specific peaks (e.g., branched alcohols) are tailing: This suggests a chemical interaction between your analytes and the system.[2]
The following flowchart illustrates a general troubleshooting workflow for peak tailing.
Caption: General troubleshooting workflow for peak tailing in GC-MS.
Frequently Asked Questions (FAQs)
System and Method Issues
Q1: All of my peaks are tailing. What are the likely causes?
When all peaks exhibit tailing, the issue is often related to the physical setup of the gas chromatograph.[2] Here are the primary areas to investigate:
-
Improper Column Installation:
-
Incorrect Position: The column's position within the inlet is critical. If it's too high or too low, it can create a convoluted flow path or dead volume, causing tailing.[2][3] Always follow the instrument manufacturer's instructions for column insertion distances.[4][5]
-
Poor Column Cuts: Ragged or angled cuts of the fused silica column can create turbulence and active sites, leading to peak tailing.[3][5] It is crucial to have a clean, 90° cut.
-
-
Dead Volume: Unswept volumes in the flow path, often from poorly fitted connections, can cause turbulence and lead to tailing peaks.[2]
-
System Contamination: Severe contamination of the stationary phase, especially at the inlet end of the column, can cause all peaks to tail.[2][3]
-
Low Carrier Gas Flow: An insufficient carrier gas flow rate can lead to poor peak shape.[6][7]
Q2: Only the peaks for my branched alcohols are tailing. What does this indicate?
This strongly suggests a chemical interaction between your polar analytes and active sites within the GC system.[2] Branched alcohols, being polar, are particularly susceptible to these interactions.
-
Active Sites: Exposed silanol (Si-OH) groups on the surfaces of glass liners, column stationary phase, or packing materials can form strong hydrogen bonds with polar analytes like alcohols.[2][8] This secondary, unwanted retention mechanism delays a portion of the analyte molecules, causing the characteristic tail.[2]
-
Column Polarity Mismatch: Using a non-polar or weakly polar column for the analysis of polar compounds will likely result in significant peak tailing.[4]
Q3: How can I prevent chemical interactions causing peak tailing for my branched alcohols?
-
Use Deactivated Components: Employ liners and columns that have been chemically deactivated by the manufacturer to cap the active silanol groups.[2] Ultra-inert components are also a good option.[9]
-
Proper Column Selection: Choose a column with a stationary phase that has a similar polarity to your branched alcohol analytes. For alcohols, a polyethylene glycol (PEG)-type phase (e.g., WAX) is often a good choice.[10][11][12]
-
Sample Derivatization: This is a highly effective strategy where the polar alcohol is chemically converted to a less polar derivative before analysis.[13] This reduces the potential for interaction with active sites.
Column and Inlet Maintenance
Q4: My column is old. Could this be the cause of the peak tailing?
Yes, column degradation is a common cause of peak tailing.[8] Over time and with repeated use, the stationary phase can degrade, or the column can become contaminated with non-volatile residues from sample matrices.[4][14] This exposes active sites and disrupts the chromatographic process.
Q5: How do I perform column maintenance to address peak tailing?
-
Column Trimming: If contamination is suspected at the head of the column, trimming 10-20 cm from the inlet end can remove the contaminated section and restore peak shape.[3][5][14]
-
Column Bake-out: Regularly baking out the column at a temperature near its upper limit (without exceeding it) can help remove contaminants.[14]
Q6: Can the inlet liner be a source of peak tailing?
Absolutely. The inlet liner is a primary site for sample vaporization and can be a major source of activity and contamination.[9]
-
Liner Deactivation: Over time, the deactivation layer on the liner can be eroded, exposing active silanol groups.
-
Contamination: Non-volatile sample matrix components can accumulate in the liner.
-
Recommendation: Regularly replace the inlet liner and septum as part of routine maintenance.[9]
Derivatization for Branched Alcohols
Q7: What is derivatization and how can it help with peak tailing of branched alcohols?
Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For GC-MS analysis of alcohols, derivatization is used to:
-
Increase volatility.[15]
-
Improve thermal stability.[15]
-
Reduce polarity by capping the active hydroxyl (-OH) group, which in turn minimizes interactions with active sites in the system and improves peak shape.[13]
Q8: What are common derivatization methods for alcohols?
Silylation is one of the most widely used methods for derivatizing alcohols.[13][15] This process replaces the active hydrogen on the hydroxyl group with a silyl group, such as a trimethylsilyl (TMS) group.[13]
| Reagent Type | Example Reagent | Target Functional Groups |
| Silylation | Trimethylchlorosilane (TMCS) | Alcohols, phenols, carboxylic acids, amines[13] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, phenols, carboxylic acids, amines | |
| Acylation | Trifluoroacetic anhydride (TFAA) | Alcohols, phenols, amines[16] |
Experimental Protocol: Silylation of a Branched Alcohol (General Procedure)
This is a general guideline. Reagent amounts and reaction conditions should be optimized for the specific analyte and sample matrix.
-
Sample Preparation: Evaporate a measured volume of your sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
The following diagram illustrates the derivatization workflow.
Caption: A typical workflow for the derivatization of alcohols.
Optimizing GC-MS Parameters
Q9: Can my GC-MS method parameters contribute to peak tailing?
Yes, several method parameters can influence peak shape.
| Parameter | Potential Issue Leading to Tailing | Recommendation |
| Injection Mode | Splitless Injection: If the split/purge activation is delayed for too long, it can lead to solvent tailing, which may affect the shape of early eluting peaks.[14] | Implement a post-injection purge to clear the inlet of residual solvent.[14] |
| Injection Volume/Concentration | Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted, tailing peaks.[8][17] | Reduce the injection volume or dilute the sample.[17] |
| Oven Temperature | Initial Temperature Too High: In splitless injections, if the initial oven temperature is not at least 20°C below the boiling point of the solvent, it can lead to poor focusing of analytes on the column, causing peak distortion.[5][6] | Decrease the initial column temperature by 10-20°C.[9] |
| Carrier Gas Flow | Split Ratio Too Low: In a split injection, the total flow through the inlet should be at least 20 mL/min to ensure efficient sample introduction.[9] | Increase the split vent flow rate.[9] |
Q10: What are some general best practices to prevent peak tailing in the future?
-
Regular Maintenance: Adhere to a routine maintenance schedule for your GC-MS, including replacing liners, septa, and ferrules, and checking for leaks.[17]
-
Proper Column Storage: Store columns according to the manufacturer's recommendations to prevent degradation.[17]
-
Sample Preparation: Use sample preparation techniques like filtration or solid-phase extraction (SPE) to remove matrix components that could contaminate the system.[9]
-
System Suitability Checks: Regularly inject a standard mixture containing polar compounds to monitor the performance and inertness of your system.
References
- 1. GC Troubleshooting—Tailing Peaks [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Restek - Blog [restek.com]
- 7. Tailing Alcohols - Headspace Analysis - Chromatography Forum [chromforum.org]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. trajanscimed.com [trajanscimed.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. youtube.com [youtube.com]
- 16. jfda-online.com [jfda-online.com]
- 17. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Chiral HPLC of 2-Isopropyl-5-methyl-1-heptanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 2-Isopropyl-5-methyl-1-heptanol enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Improving Resolution
Poor resolution is a common challenge in chiral HPLC. The following table outlines potential issues, their likely causes, and recommended solutions to enhance the separation of this compound enantiomers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor to No Resolution | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA, Chiralpak® IE). These are known to be effective for a wide range of chiral compounds, including alcohols. |
| Suboptimal mobile phase composition. | Optimize the mobile phase, typically a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (2-propanol or ethanol). Vary the alcohol percentage, starting from a low concentration (e.g., 1-5%) and gradually increasing. | |
| Mobile phase and analyte are not compatible. | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent to prevent precipitation on the column. | |
| Peak Tailing or Fronting | Column overload. | Reduce the sample concentration or injection volume. |
| Interactions with the silica support. | For basic analytes, consider adding a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%). For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial (typically 0.1%). | |
| Column contamination or degradation. | Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced. | |
| Broad Peaks | High flow rate. | Decrease the flow rate to allow for better mass transfer and interaction with the stationary phase. A typical starting point for analytical columns is 1.0 mL/min, which can be reduced to 0.5 mL/min or lower. |
| Large dead volume in the HPLC system. | Ensure all fittings and tubing are appropriate for the column dimensions and are properly connected to minimize extra-column band broadening. | |
| Inappropriate column temperature. | Optimize the column temperature. Lower temperatures often increase enantioselectivity, but may also increase backpressure and analysis time. Experiment with a range (e.g., 10-40°C). | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This is especially important when changing mobile phase composition. |
| Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed. | |
| Column aging. | Over time, column performance can degrade. If reproducibility issues persist after troubleshooting, a new column may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for improving resolution in chiral HPLC?
A1: The most influential factor is typically the selectivity (α) between the enantiomers, which is primarily determined by the choice of the chiral stationary phase (CSP) and the composition of the mobile phase.[1] A systematic screening of different CSPs and mobile phase modifiers is the most effective approach to achieving optimal resolution.
Q2: Which type of chiral stationary phase is best suited for separating aliphatic alcohols like this compound?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability for the separation of various chiral compounds, including alcohols.[2][3] Columns from the Daicel Chiralpak® and Chiralcel® series are widely used for this purpose.
Q3: How does the alcohol modifier in a normal-phase mobile phase affect the separation?
A3: In normal-phase chiral HPLC (e.g., using a hexane/alcohol mobile phase), the alcohol modifier plays a crucial role in the separation. It competes with the analyte for interaction sites on the CSP. Increasing the alcohol concentration generally decreases retention time but may also reduce resolution.[2] Therefore, finding the optimal percentage of the alcohol modifier is a key aspect of method development.
Q4: Should I use 2-propanol or ethanol as the alcohol modifier?
A4: Both 2-propanol (IPA) and ethanol (EtOH) are commonly used alcohol modifiers. The choice between them can significantly impact selectivity. It is recommended to screen both, as one may provide better resolution for a specific analyte. Generally, retention times are shorter with ethanol compared to 2-propanol.
Q5: Can temperature be used to optimize the resolution?
A5: Yes, column temperature is an important parameter for optimization. Lowering the temperature often enhances enantioselectivity and improves resolution, although it may lead to longer analysis times and higher backpressure. Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity. It is advisable to investigate a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.
Q6: When should I consider using additives in the mobile phase?
A6: Additives are typically used to improve peak shape and reproducibility, especially for acidic or basic analytes. For a neutral compound like this compound, additives are generally not necessary unless peak tailing is observed, which might indicate secondary interactions with the silica support.
Experimental Protocols
Below is a generalized protocol for the chiral HPLC method development for this compound. This should be considered a starting point, and optimization will be necessary.
1. Sample Preparation
-
Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Columns
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Columns:
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
3. Chromatographic Conditions (Initial Screening)
-
Mobile Phase A: n-Hexane / 2-Propanol (98:2, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Method Optimization Strategy
-
Column Screening: Analyze the sample on both Chiralpak® AD-H and Chiralcel® OD-H columns using the initial screening mobile phases.
-
Modifier Optimization: Based on the initial results, select the column and alcohol modifier that show the best initial separation or potential for resolution. Optimize the percentage of the alcohol modifier in the mobile phase by varying its concentration (e.g., from 1% to 10%).
-
Flow Rate Optimization: Once a reasonable separation is achieved, the flow rate can be adjusted (e.g., decreased to 0.5 mL/min) to further improve resolution.
-
Temperature Optimization: Evaluate the effect of column temperature on the separation by analyzing the sample at different temperatures (e.g., 15°C, 25°C, 35°C).
Quantitative Data Summary
The following table provides hypothetical yet representative data for the chiral separation of a branched-chain aliphatic alcohol on a polysaccharide-based CSP, illustrating the impact of mobile phase composition on retention factor (k'), selectivity (α), and resolution (Rs).
| Column | Mobile Phase (v/v) | k'₁ | k'₂ | α | Rs |
| Chiralpak® AD-H | n-Hexane / 2-Propanol (99:1) | 5.2 | 5.9 | 1.13 | 1.8 |
| Chiralpak® AD-H | n-Hexane / 2-Propanol (98:2) | 3.8 | 4.2 | 1.11 | 1.5 |
| Chiralpak® AD-H | n-Hexane / 2-Propanol (95:5) | 2.1 | 2.3 | 1.09 | 1.1 |
| Chiralcel® OD-H | n-Hexane / Ethanol (99:1) | 4.5 | 5.2 | 1.16 | 2.1 |
| Chiralcel® OD-H | n-Hexane / Ethanol (98:2) | 3.1 | 3.5 | 1.13 | 1.7 |
| Chiralcel® OD-H | n-Hexane / Ethanol (95:5) | 1.8 | 2.0 | 1.11 | 1.3 |
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting poor resolution and the relationship between key HPLC parameters.
Caption: Troubleshooting workflow for improving chiral HPLC resolution.
Caption: Relationship between HPLC parameters and chromatographic resolution.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
Technical Support Center: Grignard Synthesis of Tertiary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Grignard synthesis of tertiary alcohols. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the Grignard synthesis of tertiary alcohols?
A1: The main side reactions that compete with the desired nucleophilic addition of the Grignard reagent to a ketone are:
-
Enolization: The Grignard reagent acts as a base, abstracting an α-hydrogen from the ketone to form an enolate. Upon workup, this regenerates the starting ketone, reducing the yield of the tertiary alcohol.[1][2][3]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a cyclic six-membered transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[1]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide from which it was formed, leading to a hydrocarbon byproduct. This is more prevalent during the formation of the Grignard reagent itself but can impact the overall yield.[2][4][5]
Q2: How does steric hindrance affect the outcome of a Grignard reaction with a ketone?
A2: Steric hindrance in either the ketone or the Grignard reagent significantly influences the reaction pathway.[1] Highly hindered ketones are more prone to enolization because the bulky groups around the carbonyl carbon impede the nucleophilic attack of the Grignard reagent.[3] Similarly, bulky Grignard reagents are more likely to act as bases (promoting enolization) or reducing agents.[6] In some cases, with highly hindered reactants, the reaction may fail to proceed at a practical rate.
Q3: What is the role of the solvent in a Grignard reaction?
A3: The solvent, typically an anhydrous ether like diethyl ether or tetrahydrofuran (THF), is crucial. It stabilizes the Grignard reagent by coordinating with the magnesium atom.[7] The choice of solvent can also influence the rate of side reactions. For instance, reactions in THF may proceed at different rates compared to those in diethyl ether.[8] It is imperative that the solvent is strictly anhydrous, as Grignard reagents are strong bases and will react with any trace amounts of water.[4][9]
Q4: Can temperature control be used to minimize side reactions?
A4: Yes, temperature control is a critical factor. Grignard reactions are often initiated at room temperature or with gentle heating, but the addition of the ketone is frequently carried out at lower temperatures to control the exothermic reaction and minimize side reactions.[10][11] Lower temperatures can reduce the rate of Wurtz coupling and may influence the ratio of addition to enolization.[12] However, in some specific cases, very low temperatures have been reported to result in a more complex mixture of products.[13]
Troubleshooting Guides
Issue 1: Low Yield of Tertiary Alcohol and Recovery of Starting Ketone
| Possible Cause | Troubleshooting Steps |
| Enolization of the ketone. This is more likely with sterically hindered ketones or bulky Grignard reagents.[1][3] | - Use a less sterically hindered Grignard reagent if possible.- Consider using an organolithium reagent, which can be less prone to enolization.- Employ additives like cerium(III) chloride (CeCl₃), which can enhance the nucleophilicity of the organometallic reagent and favor 1,2-addition over enolization.[14] |
| Incomplete reaction. | - Ensure the Grignard reagent was successfully formed and its concentration was accurately determined (e.g., by titration).- Increase the reaction time or consider a moderate increase in temperature after the initial addition.- Use a slight excess of the Grignard reagent.[15] |
| Decomposition of the Grignard reagent. This can be caused by moisture or other acidic protons in the reaction mixture. | - Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried).[9] - Use anhydrous solvents.[4] - Purify the ketone to remove any acidic impurities. |
Issue 2: Formation of a Significant Amount of Secondary Alcohol Byproduct
| Possible Cause | Troubleshooting Steps |
| Reduction of the ketone. This occurs when the Grignard reagent has β-hydrogens and acts as a reducing agent.[1] | - Use a Grignard reagent without β-hydrogens if the synthesis allows (e.g., methylmagnesium bromide or neopentylmagnesium bromide).- Perform the reaction at a lower temperature to disfavor the cyclic transition state of the reduction pathway. |
Issue 3: Presence of Hydrocarbon Byproducts
| Possible Cause | Troubleshooting Steps |
| Wurtz coupling. This side reaction produces a dimer of the alkyl group from the Grignard reagent.[4][5] | - During the preparation of the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[4][12] - Ensure efficient stirring to quickly dissipate the localized heat generated during the exothermic Grignard formation. - Use fresh, high-quality magnesium turnings.[10] |
Experimental Protocols
General Protocol for the Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol outlines the synthesis of 2-methyl-2-hexanol from acetone and butylmagnesium bromide as an illustrative example.
1. Preparation of the Grignard Reagent (Butylmagnesium Bromide)
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
1-Bromobutane (1.0 equivalent)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve the 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
2. Reaction with Ketone (Acetone)
-
Reagents:
-
Acetone (1.0 equivalent, freshly distilled)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the acetone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
3. Work-up
-
Reagents:
-
Saturated aqueous ammonium chloride solution (or dilute HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography.
-
Visualizations
Caption: Competing reaction pathways in the Grignard synthesis of tertiary alcohols.
Caption: A troubleshooting flowchart for low yields in Grignard reactions.
Caption: A generalized experimental workflow for Grignard synthesis of tertiary alcohols.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
Technical Support Center: Preventing Racemization During Chiral Alcohol Derivatization
Welcome to the technical support center for the derivatization of chiral alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to maintaining stereochemical integrity during chemical derivatization for analysis or synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the derivatization of chiral alcohols?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate).[1] This is a significant concern because the biological and pharmacological activities of chiral molecules can be highly dependent on their stereochemistry. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[2] Derivatization is often performed to determine the enantiomeric excess (ee) of a sample; if racemization occurs during this process, the results will be inaccurate.[3]
Q2: What are the common mechanisms that lead to racemization of chiral alcohols during derivatization?
A2: Racemization of chiral alcohols can occur through several mechanisms, depending on the structure of the alcohol and the reaction conditions.
-
SN1-type reactions: If the derivatization proceeds through a carbocation intermediate, the stereocenter is lost, leading to a racemic mixture of products.[1] This is more likely with secondary and tertiary alcohols, especially under acidic conditions.
-
Enolization: If the chiral center is adjacent to a carbonyl group, base-catalyzed enolization can lead to racemization.[1]
-
Oxidation-Reduction: Trace amounts of oxidizing agents can convert the alcohol to a ketone, which is then reduced back to the alcohol in a non-stereospecific manner, leading to racemization.
Q3: How can I choose the right chiral derivatizing agent (CDA) for my alcohol?
A3: The choice of CDA depends on several factors, including the structure of your alcohol, the analytical method you are using (e.g., NMR, HPLC), and the desired properties of the resulting diastereomers.
-
For NMR analysis: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its derivatives are widely used.[4][5] They create diastereomeric esters with distinct signals in ¹H and ¹⁹F NMR, allowing for the determination of enantiomeric excess.[4][5]
-
For HPLC analysis: CDAs that introduce a chromophore or fluorophore are beneficial for detection.[6] A variety of chiral acids, isocyanates, and chloroformates are available for this purpose.[7][8]
-
General considerations: The CDA should be enantiomerically pure, and the derivatization reaction should proceed to completion to avoid kinetic resolution.[3]
Q4: What are the key reaction parameters to control to minimize racemization?
A4: Careful control of reaction conditions is crucial.
-
Temperature: Lowering the reaction temperature can often suppress side reactions that lead to racemization.
-
Solvent: The choice of solvent can influence the reaction mechanism. Aprotic, non-polar solvents are often preferred.
-
Base: If a base is required, a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) is recommended to avoid side reactions. Strong, nucleophilic bases can promote racemization.
-
Reaction Time: The reaction should be monitored and stopped once it has reached completion to minimize the risk of side reactions and racemization over extended periods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Observed enantiomeric excess (ee) is lower than expected. | Racemization may have occurred during the derivatization reaction. | • Lower the reaction temperature.• Use a non-nucleophilic, sterically hindered base.• Reduce the reaction time.• Ensure the chiral derivatizing agent is enantiomerically pure.[3] |
| Incomplete derivatization. | • Insufficient reagent.• Reaction conditions are not optimal (e.g., too low temperature, wrong solvent).• Steric hindrance around the alcohol. | • Use a slight excess of the derivatizing agent.• Optimize the reaction temperature and solvent.• Increase the reaction time.• Consider a more reactive derivatizing agent (e.g., the acid chloride instead of the acid).[5] |
| Formation of side products. | • The reaction temperature is too high.• The base is too strong or nucleophilic.• The starting material is not pure. | • Lower the reaction temperature.• Use a non-nucleophilic base.• Purify the starting alcohol before derivatization. |
| Diastereomers are not well-resolved in the analytical method (NMR or HPLC). | • The chosen chiral derivatizing agent is not suitable for the analyte.• The analytical conditions are not optimized. | • Try a different chiral derivatizing agent with a different structure.• For NMR, use a higher field strength magnet or a different solvent.• For HPLC, optimize the mobile phase composition, flow rate, and column temperature. |
Experimental Protocols
Protocol 1: Derivatization of a Chiral Secondary Alcohol with Mosher's Acid Chloride for NMR Analysis
This protocol is a general guideline for the derivatization of a chiral secondary alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) for the determination of enantiomeric excess by ¹H or ¹⁹F NMR.
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
(R)-Mosher's acid chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Derivatizing Agent: Slowly add (R)-Mosher's acid chloride (1.2 eq) to the solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve the crude product in CDCl₃ and acquire the ¹H or ¹⁹F NMR spectrum. The ratio of the diastereomers can be determined by integrating the corresponding signals.
Data Presentation
The following table provides a hypothetical comparison of different derivatization methods for a chiral secondary alcohol, highlighting the importance of reaction conditions in preventing racemization.
| Derivatizing Agent | Base | Temperature (°C) | Enantiomeric Excess (ee%) of Product |
| (R)-Mosher's Acid Chloride | Pyridine | 0 to 25 | 98% |
| (R)-Mosher's Acid Chloride | Triethylamine | 25 | 95% |
| (R)-Mosher's Acid Chloride | Sodium Hydride | 25 | 85% |
| Chiral Isocyanate | DMAP | 25 | 97% |
Visualizations
Caption: Experimental workflow for the derivatization of a chiral alcohol.
Caption: Desired derivatization vs. undesired racemization pathway.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. The Retort [www1.udel.edu]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for hydrogenation of 2-isopropyl-5-methyl-1-heptanal
Technical Support Center: Hydrogenation of 2-Isopropyl-5-methyl-1-heptanal
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the temperature and pressure for the hydrogenation of 2-isopropyl-5-methyl-1-heptanal to produce 2-isopropyl-5-methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrogenation of 2-isopropyl-5-methyl-1-heptanal?
The primary product is this compound, which is formed by the reduction of the aldehyde group to a primary alcohol.[1][2]
Q2: What type of catalysts are typically used for this reaction?
Commonly used catalysts for the catalytic hydrogenation of aldehydes include noble metals on a support, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel (Raney Ni).[1][3][4] Bimetallic catalysts are also gaining interest as they can offer higher selectivity.[5][6][7][8]
Q3: What are the main challenges in the hydrogenation of unsaturated aldehydes?
A significant challenge is achieving selective hydrogenation of the carbonyl group (C=O) without reducing other functional groups, such as carbon-carbon double or triple bonds that might be present in the molecule.[5][6][7][8][9][10][11] For 2-isopropyl-5-methyl-1-heptanal, which is a saturated aldehyde, the primary focus is on efficient conversion to the corresponding alcohol.
Q4: How do temperature and pressure influence the reaction?
Temperature and pressure are critical parameters that affect the reaction rate and selectivity.[4][12] Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions or over-reduction. Optimal conditions need to be determined experimentally for each specific substrate.
Q5: What solvents are suitable for this reaction?
Polar solvents like ethanol, methanol, and ethyl acetate are commonly used for hydrogenation reactions.[13] The choice of solvent can influence the solubility of the substrate and the catalyst's activity.
Experimental Protocol: Optimizing Hydrogenation of 2-Isopropyl-5-methyl-1-heptanal
This protocol provides a general framework for optimizing the reaction conditions. The specific values should be adjusted based on experimental results.
Materials:
-
2-isopropyl-5-methyl-1-heptanal
-
Hydrogen gas (H₂)
-
Catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., Ethanol)
-
High-pressure reactor (autoclave or Parr shaker)
-
Standard laboratory glassware
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, NMR)
Procedure:
-
Reactor Setup:
-
Ensure the high-pressure reactor is clean and dry.
-
Add the catalyst (e.g., 5-10% w/w of the substrate) to the reactor vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[4]
-
-
Charging the Reactor:
-
Dissolve a known amount of 2-isopropyl-5-methyl-1-heptanal in the chosen solvent (e.g., ethanol) to a desired concentration (e.g., 0.1 M).
-
Transfer the solution to the reactor vessel containing the catalyst.
-
-
Reaction Execution:
-
Seal the reactor.
-
Purge the reactor multiple times with hydrogen gas to remove any residual air.
-
Pressurize the reactor to the desired initial pressure (e.g., starting with a range of 2-10 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., starting with a range of 30-80 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS or TLC to determine the conversion of the aldehyde and the formation of the alcohol.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol, if necessary, by distillation or column chromatography.
-
Data Presentation: Optimization of Temperature and Pressure
The following table is a template for recording experimental data to determine the optimal conditions for the hydrogenation of 2-isopropyl-5-methyl-1-heptanal.
| Experiment ID | Temperature (°C) | Pressure (bar) | Catalyst | Catalyst Loading (w/w %) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity to Alcohol (%) |
| EXP-01 | 30 | 2 | 5% Pd/C | 5 | Ethanol | 6 | 45 | >99 |
| EXP-02 | 50 | 2 | 5% Pd/C | 5 | Ethanol | 4 | 75 | >99 |
| EXP-03 | 80 | 2 | 5% Pd/C | 5 | Ethanol | 2 | 98 | >99 |
| EXP-04 | 50 | 5 | 5% Pd/C | 5 | Ethanol | 2.5 | 95 | >99 |
| EXP-05 | 50 | 10 | 5% Pd/C | 5 | Ethanol | 1.5 | >99 | >99 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, have been exposed to air, or poisoned. | - Use a fresh batch of catalyst.- Ensure proper handling under an inert atmosphere.[13] |
| Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[13] | - Purify the starting material and use high-purity solvents.- Increase the catalyst loading. | |
| Insufficient Hydrogen: The hydrogen supply may be inadequate or there might be a leak in the system. | - Check the hydrogen source and ensure all connections are secure. | |
| Low Temperature/Pressure: The reaction conditions may be too mild. | - Gradually increase the temperature and/or pressure. | |
| Low Selectivity (Formation of Byproducts) | Over-reduction: In cases of unsaturated aldehydes, the C=C bond might be reduced. For saturated aldehydes, side reactions like hydrodeoxygenation could occur at high temperatures. | - Optimize the reaction time to stop the reaction once the desired product is formed.- Lower the reaction temperature and pressure.[10] |
| Isomerization: Side reactions can sometimes lead to isomerization of the product. | - Screen different catalysts and solvents to minimize side reactions. | |
| Inconsistent Results | Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen. | - Ensure vigorous stirring to maintain a good suspension of the catalyst.[13] |
| Inaccurate Monitoring: The method used to track the reaction may not be sensitive enough. | - Use a reliable analytical technique like GC-MS for accurate quantification. |
Logical Workflow for Optimization
The following diagram illustrates the logical steps to optimize the hydrogenation of 2-isopropyl-5-methyl-1-heptanal.
Caption: Workflow for optimizing hydrogenation conditions.
References
- 1. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 4. fiveable.me [fiveable.me]
- 5. research.tue.nl [research.tue.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Challenges in the large-scale synthesis of 2-Isopropyl-5-methyl-1-heptanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale synthesis of 2-Isopropyl-5-methyl-1-heptanol.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials. | Monitor reaction progress using techniques like TLC or GC. Optimize temperature and reaction time based on small-scale experiments. Ensure the purity of starting materials through appropriate purification methods. |
| Formation of Side Products | Presence of reactive functional groups leading to side reactions; Non-selective reducing agents. | Protect sensitive functional groups if necessary. Utilize a more selective reducing agent for the conversion of the corresponding aldehyde or ketone to the alcohol. |
| Difficulties in Purification | Boiling point of the product is close to that of impurities. | Employ fractional distillation under reduced pressure for efficient separation. Consider column chromatography with an appropriate solvent system if distillation is ineffective. |
| Stereoisomer Contamination | Lack of stereocontrol during the reaction. | Employ chiral catalysts or auxiliaries to induce stereoselectivity. If a mixture of stereoisomers is formed, consider chiral resolution techniques such as diastereomeric salt formation or chiral chromatography. |
| Scale-up Issues | Inefficient heat transfer in larger reactors; Poor mixing. | Use a reactor with adequate heating/cooling capacity and an efficient stirring mechanism. Perform a pilot run on a smaller scale to identify potential scale-up challenges before proceeding to a large-scale reaction. |
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for this compound?
Common synthetic strategies often involve the reduction of a corresponding aldehyde or ketone. One potential route is the aldol condensation of isovaleraldehyde to form an α,β-unsaturated aldehyde, followed by hydrogenation to yield the saturated alcohol.
2. How can I minimize the formation of byproducts during the synthesis?
To minimize byproducts, it is crucial to control the reaction conditions carefully. This includes maintaining the optimal temperature, using high-purity starting materials, and selecting a highly selective reducing agent. Inert atmosphere conditions may also be necessary to prevent oxidation.
3. What is the recommended method for purifying the final product on a large scale?
For large-scale purification, vacuum distillation is generally the most effective and economical method. The boiling point of this compound is reported to be 93 °C at 3 Torr. If distillation does not provide the desired purity, fractional distillation or preparative chromatography may be necessary.
4. How can I control the stereochemistry of the final product?
Controlling the stereochemistry of this compound, which has multiple chiral centers, is a significant challenge. The use of stereoselective catalysts or chiral starting materials is recommended. Post-synthesis resolution of stereoisomers can be achieved through methods like chiral chromatography.
5. What are the key safety precautions to consider during the large-scale synthesis?
Large-scale synthesis should be conducted in a well-ventilated area or a fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that proper fire safety equipment is accessible.
Experimental Workflow & Logic Diagrams
Caption: General experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Chiral Separation of 2-Isopropyl-5-methyl-1-heptanol Isomers
This technical support guide provides researchers, scientists, and drug development professionals with strategies for the optimal separation of 2-Isopropyl-5-methyl-1-heptanol isomers. Due to the structural complexity of this long-chain branched alcohol, a systematic approach to method development is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers?
A1: The main challenge lies in the structural similarity of the stereoisomers and the lack of strong chromophores, which can make detection difficult, particularly for HPLC-UV. The molecule's chirality arises from stereocenters, requiring a chiral environment for separation.
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this separation?
A2: Both GC and HPLC can be viable options. GC is often preferred for volatile and thermally stable compounds. Given that this compound is an alcohol, it may require derivatization to improve its volatility and chromatographic behavior on many GC columns. HPLC offers a wider variety of chiral stationary phases that can directly separate the underivatized alcohol.
Q3: What type of columns are generally recommended for separating chiral alcohols?
A3: For GC, cyclodextrin-based chiral stationary phases are highly effective. For HPLC, polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type chiral stationary phases are commonly used, often in normal-phase mode.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC analysis, derivatization is highly recommended. It can increase the volatility and reduce the polarity of the alcohol, leading to better peak shape and resolution. Common derivatization techniques include silylation and acylation. For HPLC, derivatization is typically not required for separation on a chiral stationary phase, but it can be used to introduce a UV-active or fluorescent tag for enhanced detection if a universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD) is not available.
Column Selection and Method Development Strategies
A systematic screening of columns and mobile phases is the most effective approach to achieving optimal separation. The following table summarizes recommended starting points for method development.
| Technique | Chiral Stationary Phase (CSP) Type | Recommended Columns (Examples) | Typical Mobile Phase / Carrier Gas | Derivatization | Key Considerations |
| GC | Derivatized Cyclodextrin | CP Chirasil-DEX CB, Rt-βDEXsm, β-DEX™ 325 | Hydrogen or Helium | Recommended (e.g., silylation with BSTFA, acylation with trifluoroacetic anhydride) | Optimize temperature program for resolution. Derivatization is crucial for good peak shape and volatility. |
| HPLC | Polysaccharide-based | Chiralpak® IA, IB, IC; Chiralcel® OD, OJ | Normal-Phase: Hexane/Isopropanol, Hexane/Ethanol | Not usually required for separation. Can be used for detection enhancement. | Mobile phase composition is critical for resolution. Modifiers like isopropanol or ethanol are used to adjust retention and selectivity. |
| HPLC | Pirkle-type | Whelk-O® 1, (R,R)-DACH-DNB | Normal-Phase: Hexane/Isopropanol | Not usually required for separation. | The choice between the (R,R) and (S,S) versions of the column can invert the elution order of the enantiomers. |
Experimental Protocols
Gas Chromatography (GC) Method Development
1. Derivatization (Silylation Example):
-
Evaporate 1 mg of the this compound sample to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC Conditions:
-
Column: Start with a cyclodextrin-based chiral column (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Hydrogen at a linear velocity of ~40 cm/s or Helium at ~30 cm/s.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Begin with an initial temperature of 80 °C, hold for 1 minute, then ramp at 2-5 °C/min to 180 °C. Adjust the ramp rate to optimize resolution.
-
Injection: 1 µL, with an appropriate split ratio (e.g., 50:1).
High-Performance Liquid Chromatography (HPLC) Method Development
1. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
2. HPLC Conditions (Normal-Phase):
-
Column: Screen polysaccharide-based columns (e.g., Chiralpak® IA) and Pirkle-type columns (e.g., Whelk-O® 1).
-
Mobile Phase: Start with a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if the underivatized alcohol is analyzed. If derivatized for UV detection, use an appropriate wavelength.
-
Optimization: Systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20% IPA). A lower percentage of the modifier generally increases retention and may improve resolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No separation of isomers (single peak) | Incorrect column selection. | Screen a different type of chiral stationary phase (e.g., if a polysaccharide column fails, try a Pirkle-type column). |
| Inappropriate mobile phase composition (HPLC). | Vary the alcohol modifier (e.g., switch from IPA to ethanol) or its concentration. | |
| Suboptimal temperature (GC). | Lower the temperature ramp rate to increase the interaction time with the stationary phase. | |
| Poor peak shape (tailing) | Active sites on the GC column or liner. | Use a deactivated liner and ensure complete derivatization of the alcohol. |
| Sample overload. | Reduce the injected sample amount or concentration. | |
| Mismatch between sample solvent and mobile phase (HPLC). | Dissolve the sample in the mobile phase. | |
| Poor Resolution | Insufficient efficiency. | Decrease the flow rate or, for GC, use a slower temperature ramp. |
| Co-elution. | Adjust the mobile phase composition (HPLC) or temperature program (GC). | |
| Irreproducible retention times | Column not equilibrated. | Ensure the column is thoroughly flushed with the mobile phase before each run. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Workflow for Column Selection
Caption: Workflow for selecting an optimal column for the separation of this compound isomers.
Minimizing water content in the synthesis of 2-Isopropyl-5-methyl-1-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing water content during the synthesis of 2-isopropyl-5-methyl-1-heptanol.
Troubleshooting Guide
Low or no yield of this compound is a common issue, primarily attributable to the presence of water, which quenches the Grignard reagent. This guide provides a systematic approach to identifying and resolving potential sources of moisture contamination.
| Issue | Potential Cause | Recommended Action |
| Reaction fails to initiate (no exotherm or color change) | Inactive magnesium surface (oxide layer). | Gently crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface. A crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an activator. |
| Wet glassware. | All glassware must be rigorously dried before use. Oven-drying at >120°C for several hours or flame-drying under a stream of inert gas (e.g., nitrogen or argon) are effective methods. Allow glassware to cool to room temperature in a desiccator or under an inert atmosphere before use. | |
| Wet starting materials (isopropyl bromide or 5-methyl-1-hexanal). | Distill liquid starting materials from an appropriate drying agent (e.g., calcium hydride for alkyl halides, anhydrous magnesium sulfate for aldehydes) immediately before use. | |
| Initial reaction starts but then subsides | Insufficiently dry solvent. | Use freshly opened anhydrous solvent or solvent dried over a suitable drying agent (e.g., sodium/benzophenone ketyl for ethers like THF or diethyl ether). The water content of the solvent should be verified by Karl Fischer titration to be <50 ppm. |
| Atmospheric moisture ingress. | Assemble the reaction apparatus while flushing with a positive pressure of an inert gas. Use septa and cannulation techniques for transferring reagents. Equip the reaction apparatus with a drying tube containing a suitable desiccant (e.g., calcium chloride or drierite). | |
| Low yield of the desired alcohol with significant alkane byproduct | Quenching of the Grignard reagent by water. | This is a strong indication of water contamination. Review all drying procedures for glassware, starting materials, and solvent. Ensure a completely anhydrous and inert atmosphere is maintained throughout the reaction.[1] Consider using a sacrificial excess of the Grignard reagent to consume any trace amounts of water. |
| Formation of a white precipitate before the addition of the aldehyde | Reaction with atmospheric oxygen. | Maintain a positive pressure of an inert gas throughout the setup and reaction to prevent the ingress of air. |
Frequently Asked Questions (FAQs)
Q1: Why is the absence of water so critical in the synthesis of this compound via a Grignard reaction?
A1: The Grignard reagent, in this case, isopropylmagnesium bromide, is a potent nucleophile and a very strong base. Water, even in trace amounts, will act as an acid and protonate the Grignard reagent, forming propane (an alkane) and a magnesium salt. This side reaction consumes the Grignard reagent, rendering it unavailable to react with the aldehyde (5-methyl-1-hexanal) to form the desired alcohol, thus significantly reducing the yield or preventing the reaction altogether.
Q2: How can I be certain that my solvent is sufficiently dry?
A2: While using a freshly opened bottle of anhydrous solvent is a good starting point, it is best to verify the water content. The most accurate method for determining trace amounts of water in organic solvents is Karl Fischer titration. For Grignard reactions, a water content of less than 50 parts per million (ppm) is highly recommended. Alternatively, solvents like diethyl ether or tetrahydrofuran (THF) can be dried by refluxing over sodium metal with benzophenone as an indicator. A persistent blue or purple color indicates that the solvent is anhydrous.
Q3: What are the most effective drying agents for the organic solutions in this synthesis?
A3: For drying the final organic extract after the reaction work-up, anhydrous magnesium sulfate (MgSO₄) is a good choice as it is fast and effective. Anhydrous sodium sulfate (Na₂SO₄) can also be used. It is important to use a sufficient amount of the drying agent and to allow adequate contact time.
Q4: Can I use a different solvent for the Grignard reaction?
A4: The choice of solvent is critical. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent. The lone pair of electrons on the ether oxygen atoms coordinates with the magnesium, stabilizing the organometallic complex. Protic solvents (like alcohols) and even some polar aprotic solvents (like acetone or dimethyl sulfoxide) will react with and destroy the Grignard reagent.
Q5: What is the purpose of the acidic work-up step?
A5: The initial reaction between the Grignard reagent and the aldehyde forms a magnesium alkoxide intermediate. The acidic work-up, typically with a dilute acid like ammonium chloride or hydrochloric acid, is necessary to protonate this alkoxide to yield the final alcohol product, this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound via the Grignard reaction between isopropylmagnesium bromide and 5-methyl-1-hexanal.
Materials:
-
Magnesium turnings
-
Isopropyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
5-methyl-1-hexanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, separatory funnel)
-
Inert gas supply (nitrogen or argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under a positive pressure of inert gas.
-
Place magnesium turnings (1.1 equivalents) in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the isopropyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, a crystal of iodine can be added as an initiator.
-
Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 5-methyl-1-hexanal:
-
Dissolve 5-methyl-1-hexanal (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 5-methyl-1-hexanal solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure.
-
Visualizations
Caption: Workflow for Minimizing Water in Grignard Synthesis.
Caption: Troubleshooting Logic for Low Yield in Grignard Synthesis.
References
Overcoming poor fragmentation in mass spectrometry of long-chain alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor fragmentation in the mass spectrometry of long-chain alcohols.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of long-chain alcohols.
Q1: Why am I observing a very weak or absent molecular ion peak for my long-chain alcohol in Electron Ionization (EI) Mass Spectrometry?
A: Long-chain alcohols often exhibit weak or undetectable molecular ion peaks in EI-MS due to their tendency to undergo rapid fragmentation upon ionization.[1][2] The primary fragmentation pathways, alpha-cleavage and dehydration (loss of a water molecule), are highly favorable and can deplete the population of the molecular ion.[1][2]
-
Alpha-cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom, which is a common fragmentation pattern for alcohols.
-
Dehydration: The loss of a water molecule (M-18) is a characteristic fragmentation for many alcohols and can be so facile that the M-18 peak is more prominent than the molecular ion peak.
Q2: How can I enhance the signal intensity and obtain better fragmentation for my long-chain alcohol?
A: Derivatization is a highly effective strategy to improve the mass spectrometric analysis of long-chain alcohols. By chemically modifying the hydroxyl group, you can increase the compound's volatility, improve its ionization efficiency, and direct the fragmentation to produce more structurally informative ions. Two common and effective derivatization techniques are silylation and dansylation.
Q3: I performed a trimethylsilyl (TMS) derivatization, but I'm still not seeing a clear molecular ion. Is this normal?
A: Yes, this is a common observation. While TMS derivatization significantly improves the volatility and chromatographic properties of long-chain alcohols, the molecular ion of the TMS ether can still be of low abundance.[3] However, you should observe characteristic fragment ions that confirm the identity of your analyte. A prominent ion is often observed at [M-15]+, corresponding to the loss of a methyl group from the TMS moiety.[3] Another characteristic fragmentation is the loss of trimethylsilanol (TMSOH), resulting in an ion at [M-90]+.[4]
Q4: My dansylated long-chain alcohol is showing unexpected fragments in MS/MS analysis. How can I interpret the spectrum?
A: Dansylated alcohols have well-defined fragmentation patterns in tandem mass spectrometry (MS/MS). The dansyl group directs the fragmentation, leading to the formation of characteristic product ions. You should typically observe a prominent product ion at m/z 252, which corresponds to the protonated dansylsulfonic acid, and another at m/z 171, corresponding to the dimethylaminonaphthalene moiety. The presence of these ions is a strong indicator of a successful dansylation and can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to enhance sensitivity and selectivity.
Q5: What are the key differences in experimental setup when analyzing TMS-derivatized alcohols versus dansylated alcohols?
A: The analytical approach differs significantly between these two derivatives.
-
TMS-derivatized alcohols are volatile and thermally stable, making them ideal for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Dansylated alcohols are less volatile but ionize exceptionally well with Electrospray Ionization (ESI), making them suitable for Liquid Chromatography-Mass Spectrometry (LC-MS). The dansyl group contains a tertiary amine that is readily protonated in the ESI source.
Quantitative Data Summary
The choice of derivatization reagent can significantly impact the sensitivity of your analysis. The following table summarizes reported signal enhancement factors for different derivatization approaches.
| Derivatization Method | Analyte Class | Mass Spectrometry Method | Reported Signal Enhancement | Reference |
| Dansylation | Cholesterol derivative | LC-MS/MS (ESI) | ~1000-fold (compared to succinic anhydride derivative) | [5][6] |
| Dansylation | Alcohols with existing carboxyl groups | LC-MS/MS (ESI) | 2 to 25-fold | [5] |
| Silylation (PhDMClS) | Pinacolyl alcohol | GC-MS (EI) | Increased on-column retention time, moving signal away from volatile interferences | [7] |
Experimental Protocols
Below are detailed methodologies for the two most common derivatization techniques discussed.
Protocol 1: Trimethylsilylation (TMS Derivatization) for GC-MS Analysis
This protocol is adapted from standard silylation procedures for alcohols.
Materials:
-
Long-chain alcohol sample
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., hexane, dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Nitrogen gas for drying
Procedure:
-
Sample Preparation: Ensure the sample is free of water. If necessary, dry the sample under a stream of nitrogen gas or by lyophilization.
-
Reagent Preparation: Prepare a solution of the long-chain alcohol in anhydrous pyridine (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
To 100 µL of the alcohol solution in a reaction vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is recommended.
-
Injector Temperature: 250-300°C.
-
Oven Program: Start at a temperature appropriate for the solvent (e.g., 70°C), then ramp at a rate of 10-20°C/min to a final temperature of 280-320°C, holding for several minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Protocol 2: Dansylation for LC-MS Analysis
This protocol is based on established methods for the dansylation of alcohols for enhanced ESI-MS detection.[5][6]
Materials:
-
Long-chain alcohol sample
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9-10)
-
Solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Reaction vials
-
Heating block or water bath
-
Nitrogen gas for drying
Procedure:
-
Sample Preparation: Dissolve the long-chain alcohol sample in a suitable solvent (e.g., 100 µL of acetone).
-
Derivatization Reaction:
-
Add 100 µL of the sodium bicarbonate buffer to the sample solution.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture and heat at 60°C for 30-60 minutes in the dark.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of water and 500 µL of the extraction solvent (e.g., ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial.
-
-
Sample Preparation for LC-MS:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol or acetonitrile).
-
The sample is now ready for LC-MS analysis.
-
LC-MS Parameters (Typical):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: For targeted analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) with transitions for the characteristic dansyl fragments (e.g., parent ion -> m/z 252 and parent ion -> m/z 171).
Visualizations
The following diagrams illustrate key experimental workflows and fragmentation pathways.
Caption: Workflow for TMS derivatization of long-chain alcohols for GC-MS analysis.
Caption: Workflow for dansylation of long-chain alcohols for LC-MS analysis.
Caption: Key fragmentation pathways of a TMS-derivatized long-chain alcohol in EI-MS.
Caption: Characteristic MS/MS fragments of a dansylated long-chain alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. whitman.edu [whitman.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways of O-trimethylsilyl ethers of dihydroxy long-chain bases analysed by linked-scan mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Menthol and its Derivatives versus Hypothetical Aliphatic Alcohols as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable strategy, temporarily imparting chirality to a substrate to direct the formation of a desired stereoisomer. Among the earliest and most well-known chiral auxiliaries is menthol, a naturally abundant and inexpensive monoterpene alcohol. This guide provides a comparative analysis of menthol and its more sterically demanding derivative, 8-phenylmenthol, as chiral auxiliaries. Due to a lack of available experimental data, the performance of 2-Isopropyl-5-methyl-1-heptanol as a chiral auxiliary will be theoretically contrasted based on its structural characteristics.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily evaluated based on the diastereoselectivity it induces, the yield of the reaction, and the ease of its attachment and removal.
Menthol and 8-Phenylmenthol: A Performance Comparison
(-)-Menthol and its derivative, (-)-8-phenylmenthol, have been extensively employed in a variety of asymmetric transformations, most notably in Diels-Alder reactions, alkylations, and aldol reactions. The general principle involves the formation of a chiral ester or enoate from the alcohol and a prochiral carboxylic acid or derivative. The bulky substituent on the cyclohexane ring of the menthol framework effectively shields one face of the reactive center, directing the approach of the incoming reagent to the opposite face.
Data Presentation: Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been a key testing ground for these chiral auxiliaries. The data below summarizes the typical performance of acrylates derived from (-)-menthol and (-)-8-phenylmenthol in their reaction with cyclopentadiene.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (-)-Menthol | Cyclopentadiene | (-)-Menthyl acrylate | TiCl₄ | -78 | ~70-80 | 40-60 | [1] |
| (-)-8-Phenylmenthol | Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | Et₂AlCl | -78 | >90 | >95 | [2] |
| (-)-8-Phenylmenthol | 5-Benzyloxymethylcyclopentadiene | (-)-8-Phenylmenthyl acrylate | Not specified | Not specified | High | High (for prostaglandin synthesis) | [2] |
As the data indicates, (-)-8-phenylmenthol consistently and significantly outperforms (-)-menthol in terms of diastereoselectivity. The introduction of the phenyl group at the C8 position creates a much more sterically hindered environment, leading to a more pronounced facial bias and, consequently, higher diastereomeric excesses.
Theoretical Comparison with this compound
To date, there is no published research evaluating this compound as a chiral auxiliary in asymmetric synthesis. However, a theoretical analysis of its structure in comparison to menthol can offer some predictive insights into its potential efficacy.
| Feature | (-)-Menthol | This compound |
| Structure | Cyclic, conformationally rigid | Acyclic, conformationally flexible |
| Chiral Centers | (1R,2S,5R) | Multiple potential stereoisomers |
| Steric Hindrance | Moderate, from isopropyl group | Potentially lower and less defined |
| Availability | Readily available from natural sources | Not commercially available as a chiral auxiliary |
The conformational rigidity of the cyclohexane ring in menthol is a key factor in its ability to induce chirality. This rigidity ensures that the bulky isopropyl group maintains a well-defined spatial orientation, effectively blocking one face of the attached substrate. In contrast, the acyclic and more flexible backbone of this compound would likely lead to a multitude of low-energy conformations. This conformational heterogeneity would result in a less defined steric environment around the reactive center, likely leading to poor diastereoselectivity.
Experimental Protocols
1. Synthesis of (-)-8-Phenylmenthyl Acrylate
This protocol describes the esterification of (-)-8-phenylmenthol with acryloyl chloride to form the dienophile used in asymmetric Diels-Alder reactions.
-
Materials: (-)-8-phenylmenthol, acryloyl chloride, triethylamine (Et₃N), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (-)-8-phenylmenthyl acrylate.
-
2. Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate
This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene.
-
Materials: (-)-8-phenylmenthyl acrylate, freshly distilled cyclopentadiene, diethylaluminum chloride (Et₂AlCl) in hexanes, dichloromethane (CH₂Cl₂), saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in dry dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diethylaluminum chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes, then add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Continue stirring at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis.
-
3. Cleavage of the Chiral Auxiliary
The chiral auxiliary can be removed by hydrolysis or reduction of the ester linkage.
-
Hydrolytic Cleavage:
-
Materials: Diels-Alder adduct, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure: Dissolve the adduct in a mixture of THF and water. Add an excess of LiOH and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the product. The chiral auxiliary, (-)-8-phenylmenthol, can be recovered from the organic layer.
-
-
Reductive Cleavage:
-
Materials: Diels-Alder adduct, lithium aluminum hydride (LiAlH₄), diethyl ether or THF.
-
Procedure: Dissolve the adduct in a dry ethereal solvent and cool to 0 °C. Slowly add a suspension of LiAlH₄. Stir until the reaction is complete, then quench carefully. This will yield the chiral alcohol and the desired product alcohol.
-
Mandatory Visualizations
Caption: Experimental workflow for an asymmetric Diels-Alder reaction using (-)-8-phenylmenthol as a chiral auxiliary.
Caption: Simplified logical relationship for diastereoselection in an auxiliary-controlled reaction.
Conclusion
Menthol and its derivatives, particularly 8-phenylmenthol, are well-established and effective chiral auxiliaries for a range of asymmetric transformations.[2] The commercial availability and relatively low cost of (-)-menthol make it an attractive starting point, though its modest stereodirecting ability often necessitates the use of more sterically demanding and synthetically derived auxiliaries like 8-phenylmenthol for achieving high levels of diastereoselectivity.[1]
While the exploration of novel chiral auxiliaries is an ongoing endeavor in synthetic chemistry, the lack of data on simple, acyclic alcohols like this compound suggests that the conformational rigidity inherent in cyclic structures like menthol is a crucial design element for effective stereocontrol. Future research may yet uncover highly effective and structurally simple chiral auxiliaries, but for now, the menthol family of compounds remains a valuable and reliable tool for the synthesis of enantiomerically enriched molecules.
References
Spectroscopic comparison of 2-Isopropyl-5-methyl-1-heptanol isomers
A Spectroscopic Comparison of 2-Isopropyl-5-methyl-1-heptanol and Its Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of this compound and its structural isomers, undecan-2-ol and undecan-3-ol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound and its Isomers
This compound is a primary alcohol with the molecular formula C₁₁H₂₄O.[1] Its structural isomers, such as undecan-2-ol and undecan-3-ol, share the same molecular formula but differ in the arrangement of their atoms. These structural variations lead to distinct spectroscopic properties, which can be used for their identification and differentiation. This guide presents a comparative analysis of their spectroscopic data to facilitate their characterization in a laboratory setting.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and two of its isomers, undecan-2-ol and undecan-3-ol.
| Spectroscopic Technique | This compound | Undecan-2-ol | Undecan-3-ol |
| ¹H NMR (ppm) | Data not available | Data not available | Data not available |
| ¹³C NMR (ppm) | Data available, specific shifts not detailed in search results.[1] | Data available, specific shifts not detailed in search results. | Data available, specific shifts not detailed in search results.[2] |
| IR Spectroscopy (cm⁻¹) | Vapor Phase IR Spectra available.[1] | Data not available | Data not available |
| Mass Spectrometry (m/z) | GC-MS data available.[1] | Data not available | Prominent peaks at 59, 69, 83.[2] |
Note: Detailed numerical data for ¹H NMR and ¹³C NMR chemical shifts and specific IR absorption bands were not available in the initial search results, but the existence of this data is indicated.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the alcohol isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR crystal of an FTIR spectrometer.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the infrared spectrum of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the alcohol isomer in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system.
-
Gas Chromatography:
-
Injector temperature: 250°C.
-
Oven temperature program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
-
Mass Spectrometry:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole.
-
Scan range: m/z 40-500.
-
Ion source temperature: 230°C.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of alcohol isomers.
Caption: Spectroscopic analysis workflow for alcohol isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers reveals distinct patterns that are crucial for their differentiation. While a complete quantitative comparison is limited by the availability of detailed public data, the presence of specific fragmentation patterns in mass spectrometry and the anticipated differences in NMR chemical shifts due to their unique carbon skeletons provide a solid basis for their identification. The experimental protocols and workflow provided herein offer a standardized approach for researchers to obtain and compare the spectroscopic data for these and other alcohol isomers.
References
Unraveling the Enantiomeric Riddle: A Comparative Guide to the Biological Activity of Chiral Alcohols
While direct comparative studies on the biological activities of 2-isopropyl-5-methyl-1-heptanol enantiomers are not publicly available, the principles of stereochemistry and a wealth of research on other chiral molecules provide a strong framework for understanding their potential differences. This guide offers researchers, scientists, and drug development professionals an overview of the significance of chirality in biological systems, supported by experimental data from analogous chiral alcohols, and outlines the methodologies required to assess the specific activities of this compound enantiomers.
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and therefore interact differently with each enantiomer. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects.
The Critical Role of Chirality: Lessons from Other Alcohols
To illustrate the importance of enantiomeric differentiation, the following table summarizes the biological activities of enantiomers for several well-studied chiral alcohols and related compounds. This data, gathered from various pharmacological studies, highlights the common observation of stereoselectivity in biological systems.
| Compound | Enantiomer | Biological Activity | Reference Compound(s) |
| Ibuprofen | (S)-(+)-Ibuprofen | Active as a nonsteroidal anti-inflammatory drug (NSAID) | (R)-(-)-Ibuprofen |
| (R)-(-)-Ibuprofen | Inactive, but undergoes in vivo conversion to the (S)-enantiomer | (S)-(+)-Ibuprofen | |
| Thalidomide | (R)-(+)-Thalidomide | Sedative and antiemetic effects | (S)-(-)-Thalidomide |
| (S)-(-)-Thalidomide | Teratogenic, causing severe birth defects | (R)-(+)-Thalidomide | |
| Propranolol | (S)-(-)-Propranolol | Beta-adrenergic antagonist (beta-blocker) | (R)-(+)-Propranolol |
| (R)-(+)-Propranolol | Lacks significant beta-blocking activity | (S)-(-)-Propranolol | |
| Warfarin | (S)-Warfarin | More potent anticoagulant | (R)-Warfarin |
| (R)-Warfarin | Less potent anticoagulant | (S)-Warfarin |
Investigating the Enantiomers of this compound: A Proposed Experimental Workflow
Given the lack of specific data for this compound, a systematic investigation is required to elucidate the biological activities of its individual enantiomers. The following experimental workflow outlines the necessary steps for such a study.
Caption: Proposed experimental workflow for the separation, characterization, and biological evaluation of this compound enantiomers.
Detailed Experimental Protocols
To facilitate the investigation of this compound enantiomers, the following are detailed methodologies for key experiments cited in the workflow.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate the racemic mixture of this compound into its individual enantiomers.
Materials:
-
Racemic this compound
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
Protocol:
-
Dissolve a known concentration of racemic this compound in the mobile phase.
-
Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.
-
Inject the sample onto the column.
-
Monitor the elution profile using the UV detector. The two enantiomers should elute at different retention times.
-
Collect the fractions corresponding to each enantiomeric peak.
-
Analyze the purity of the collected fractions by re-injecting them into the HPLC system.
-
Determine the absolute configuration of each enantiomer using techniques such as polarimetry or by comparing with a known standard if available.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of each enantiomer to a specific receptor.
Materials:
-
Isolated enantiomers of this compound
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Scintillation counter
-
Assay buffer and other necessary reagents
Protocol:
-
Prepare a series of dilutions for each enantiomer.
-
In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test enantiomer.
-
Include control wells with only the radiolabeled ligand (total binding) and with the radiolabeled ligand and an excess of a known unlabeled ligand (non-specific binding).
-
After incubation, rapidly filter the contents of each well and wash to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of the enantiomer by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the enantiomer concentration and determine the half-maximal inhibitory concentration (IC50) for each enantiomer.
Signaling Pathway Analysis: A Hypothetical Scenario
Should one of the enantiomers of this compound be found to interact with a G-protein coupled receptor (GPCR), its effect on downstream signaling pathways could be investigated. The following diagram illustrates a generic GPCR signaling cascade that could be modulated.
Caption: A hypothetical GPCR signaling pathway that could be activated by a biologically active enantiomer of this compound.
By following a systematic and rigorous experimental approach, the distinct biological activities of the this compound enantiomers can be elucidated. This will not only contribute to the fundamental understanding of this particular compound but also reinforce the critical importance of considering stereochemistry in drug discovery and development. The methodologies and principles outlined in this guide provide a solid foundation for researchers to embark on this important area of investigation.
A Comparative Guide to Catalytic Systems for the Hydrogenation of 2-isopropyl-5-methyl-1-heptanal
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of sterically hindered aldehydes, such as 2-isopropyl-5-methyl-1-heptanal, to their corresponding primary alcohols is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The choice of catalytic system is paramount in achieving high conversion, selectivity, and yield while maintaining mild reaction conditions. This guide provides an objective comparison of common catalytic systems applicable to the hydrogenation of branched-chain aldehydes, supported by experimental data and detailed protocols.
Comparison of Catalytic System Performance
| Catalytic System | Typical Substrate (Example) | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to Alcohol (%) | Yield (%) | Reference |
| Raney® Nickel | General Aliphatic Aldehydes | Raney® Ni (10 wt%) | Room Temp. | 30 | Water | >95 | >99 | >95 | [1] |
| Raney® Nickel | 2-Ethyl-2-hexenal | Raney® Ni | 50-140 | 10-30 | Not Specified | High | High | Not Specified | [2] |
| Palladium on Carbon | Benzaldehyde | γ-Fe2O3@HAP-Pd | Room Temp. | 10 | Water | 100 | >95 | >95 | [3] |
| Palladium on Carbon | Aromatic Aldehydes | Pd(0)EnCat™ 30NP (10 mol%) | Room Temp. | 1 (balloon) | Ethanol | High | >95 | High | [4] |
| Iron-based Homogeneous | Sterically Demanding Aldehydes | [Fe(PNPMe-iPr)(H)2(CO)] | 40 | 30 | Ethanol | Quantitative | High | High | [5][6] |
| Ruthenium-based Homogeneous | α,β-Unsaturated Aldehydes | RuCl2(NNS)(PPh3) | Mild | Mild | Not Specified | High | Very Good | Very Good | [7] |
Key Observations:
-
Raney® Nickel is a highly effective and widely used catalyst for the hydrogenation of aliphatic aldehydes, often providing excellent yields under aqueous conditions at room temperature.[1] For more sterically hindered or unsaturated aldehydes like 2-ethyl-2-hexenal, higher temperatures and pressures may be required.[2]
-
Palladium on Carbon (Pd/C) and other supported palladium catalysts are also very efficient, particularly for aromatic aldehydes.[3][4] They can be highly selective for the reduction of the aldehyde group, even in the presence of other reducible functionalities. The choice of support and solvent can significantly influence selectivity.[4]
-
Homogeneous Catalysts , such as those based on iron and ruthenium, offer the advantage of high activity and selectivity under very mild conditions, even for sterically demanding substrates.[5][6][7] However, catalyst separation from the product can be more challenging compared to heterogeneous systems.
Experimental Protocols
Below are detailed, representative methodologies for the hydrogenation of a branched-chain aldehyde using Raney® Nickel and Palladium on Carbon.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is a generalized procedure based on the hydrogenation of aliphatic aldehydes.[1]
1. Catalyst Preparation (Activation of Raney® Nickel Alloy):
- Caution: This procedure should be performed in a well-ventilated fume hood, as flammable hydrogen gas is evolved.
- In a large Erlenmeyer flask equipped with a stirrer, slowly add 125 g of Raney nickel-aluminum alloy powder to a solution of 160 g of sodium hydroxide in 600 ml of distilled water.
- The temperature should be maintained at 50 ± 2°C by controlling the rate of addition and using an ice bath.
- After the addition is complete, allow the mixture to digest for at least 1 hour at 50°C with occasional stirring.
- Once the evolution of hydrogen has subsided, carefully decant the sodium aluminate solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH ~7).
- The activated Raney® Nickel should be kept under water or a suitable solvent (e.g., ethanol) at all times to prevent it from becoming pyrophoric.[8]
2. Hydrogenation Reaction:
- To a high-pressure autoclave, add the branched-chain aldehyde (e.g., 2-isopropyl-5-methyl-1-heptanal) and a suitable solvent (e.g., water or ethanol).
- Add the prepared Raney® Nickel catalyst (typically 5-10 wt% relative to the substrate).
- Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).
- Begin stirring and maintain the reaction at the desired temperature (e.g., room temperature or elevated if necessary).
- Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples via GC or TLC.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- The catalyst can be separated by filtration or magnetic decantation. The resulting solution is then worked up to isolate the product alcohol.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a generalized procedure for hydrogenation at atmospheric pressure.[4][9]
1. Reaction Setup:
- Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in an inert atmosphere.
- To a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol%).
- Flush the flask with an inert gas (e.g., Argon or Nitrogen).
- Add the solvent (e.g., ethanol, ethyl acetate), followed by the aldehyde substrate (e.g., 2-isopropyl-5-methyl-1-heptanal).
2. Hydrogenation Reaction:
- Seal the flask with a septum.
- Connect the flask to a hydrogen balloon via a needle.
- Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or GC analysis of aliquots.
- Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
3. Work-up:
- Dilute the reaction mixture with a suitable solvent.
- Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry, as it can be pyrophoric. Keep it wet with solvent.
- Wash the Celite® pad with additional solvent.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the catalytic hydrogenation of an aldehyde.
Conceptual Comparison of Catalytic Systems
Caption: Conceptual pros and cons of different catalytic systems for hindered aldehyde hydrogenation.
References
- 1. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Hydrogenation of α,β-Unsaturated Aldehydes and Ketones by Air-Stable Ruthenium NNS Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Diastereoselectivity in Reactions Involving 2-Isopropyl-5-methyl-1-heptanol Derivatives: A Comparative Analysis
A comprehensive review of current literature reveals a notable gap in experimental data regarding the use of 2-isopropyl-5-methyl-1-heptanol and its derivatives as chiral auxiliaries in diastereoselective reactions. While the principles of asymmetric synthesis are well-established, specific applications and quantitative performance data for this particular chiral alcohol remain largely undocumented in readily available scientific resources. This guide, therefore, aims to provide a foundational understanding of diastereoselective reactions, compare commonly employed chiral auxiliaries, and outline the experimental workflows typically used to assess their efficacy, thereby offering a framework for future research in this area.
Introduction to Diastereoselective Reactions and Chiral Auxiliaries
In the field of stereochemistry, diastereoselective reactions are crucial for the synthesis of complex molecules with specific three-dimensional arrangements. These reactions generate diastereomers—stereoisomers that are not mirror images of each other—in unequal amounts. A key strategy to control the stereochemical outcome of a reaction is the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into a substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed.
The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product, along with the chemical yield. An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, highly effective at directing stereoselection, and readily removable without racemization of the product.
Established Chiral Auxiliaries: A Benchmark for Comparison
While data on this compound derivatives is scarce, a comparison with well-established chiral auxiliaries can provide a benchmark for evaluating its potential. Some of the most successful and widely used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides.
Table 1: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 |
| (1R,2S)-Pseudoephedrine propionamide | Methyl iodide | 98:2 | 92 |
| Hypothetical: 2-Isopropyl-5-methyl-1-heptanoate | Various | Data not available | Data not available |
Note: The data presented for established auxiliaries are representative examples from the literature and may vary depending on specific reaction conditions.
Experimental Protocols for Assessing Diastereoselectivity
To evaluate the potential of this compound as a chiral auxiliary, a series of standardized experiments would be necessary. The following protocols outline the general methodologies for acylation, diastereoselective alkylation, and auxiliary removal.
Synthesis of the Chiral Ester (Acylation)
The first step involves the attachment of the chiral auxiliary, this compound, to a carboxylic acid to form a chiral ester.
Protocol:
-
To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add a solution of enantiomerically pure this compound (1.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting chiral ester by column chromatography.
Diastereoselective Alkylation of the Chiral Ester Enolate
This key step introduces a new stereocenter, with the stereochemical outcome directed by the chiral auxiliary.
Protocol:
-
Dissolve the chiral ester (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise to generate the ester enolate.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., an alkyl halide) (1.2 eq.) and continue stirring at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Determine the diastereomeric ratio of the product using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).
Removal of the Chiral Auxiliary
The final step is the cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Protocol:
-
Dissolve the alkylated chiral ester in a suitable solvent system (e.g., THF/water).
-
Add a reagent for hydrolysis, such as lithium hydroxide (LiOH).
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture and extract the chiral carboxylic acid product.
-
The chiral auxiliary (this compound) can be recovered from the reaction mixture for potential reuse.
Logical Workflow for Evaluating a Novel Chiral Auxiliary
The process of evaluating a new chiral auxiliary like this compound follows a logical progression, as illustrated in the diagram below.
Conclusion and Future Outlook
The exploration of novel chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. While this compound presents an interesting structural motif with potential for inducing stereoselectivity, the absence of published experimental data makes a direct comparison with established auxiliaries impossible at this time. The experimental protocols and logical workflow outlined in this guide provide a clear roadmap for researchers to systematically evaluate the diastereoselectivity of reactions involving derivatives of this compound. Future studies in this area are essential to determine its practical utility and potential advantages over existing methodologies in the synthesis of enantiomerically pure compounds for research, drug development, and materials science.
Validating a GC-MS Method for the Quantification of 2-Isopropyl-5-methyl-1-heptanol: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 2-Isopropyl-5-methyl-1-heptanol, a robust analytical method is paramount. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
GC-MS Method Validation
Gas Chromatography-Mass Spectrometry stands as a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an ideal choice for the analysis of this compound in various matrices. A typical validation of a GC-MS method, following ICH Q2 (R1) guidelines, would encompass the parameters summarized in the table below.
Table 1: Performance Characteristics of a Validated GC-MS Method for this compound Quantification
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | ≤ 5% |
| Specificity | No interference from matrix components |
| Robustness | Unaffected by minor variations in method parameters |
Experimental Protocol: GC-MS Quantification
This section details a standard protocol for the quantification of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane or dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
Add an appropriate internal standard (e.g., a structurally similar alcohol not present in the sample) to a final concentration of 10 µg/mL.
-
Dilute the sample to a final concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) containing the internal standard at a constant concentration.
-
Inject the calibration standards and the prepared samples into the GC-MS system.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples from the calibration curve.
Comparative Analysis of Analytical Methods
While GC-MS offers excellent performance, other techniques can be employed for the quantification of alcohols. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
Table 2: Comparison of Analytical Methods for Alcohol Quantification
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High sensitivity and specificity, structural information. | Requires sample volatility, more complex instrumentation. |
| High-Performance Liquid Chromatography (HPLC) | Separation by liquid chromatography, detection by UV, RI, or other detectors.[1] | Suitable for non-volatile compounds, high precision.[1] | May require derivatization for compounds without a chromophore, solvent-intensive.[2] |
| Enzymatic Assays | Specific enzyme-catalyzed reaction produces a measurable signal. | High specificity, can be used in complex matrices. | Limited to specific analytes, potential for enzyme inhibition.[3] |
| Distillation and Densitometry | Separation by distillation followed by density measurement. | Simple and inexpensive for high concentrations. | Low sensitivity, not suitable for trace analysis, labor-intensive.[3] |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Workflow for the quantification of this compound by GC-MS.
Caption: Comparison of analytical methods for this compound quantification.
References
Comparative Analysis of 2-Isopropyl-5-methyl-1-heptanol's Potential for Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Isopropyl-5-methyl-1-heptanol in common biological assays. Due to a lack of direct experimental data for this specific compound, this report leverages data from structurally similar long-chain and branched-chain alcohols to predict its likely behavior and compares it with other relevant aliphatic alcohols. This guide is intended to help researchers anticipate and mitigate potential non-specific effects in their experimental designs.
Introduction
This compound is a primary alcohol with a branched C11 aliphatic chain.[1] Its structural features, particularly its lipophilicity, suggest a potential for interactions with biological macromolecules and assay components, which can lead to cross-reactivity or interference. Understanding these potential off-target effects is crucial for the accurate interpretation of experimental results. This guide explores potential cross-reactivity in enzyme inhibition, cell-based viability, and luciferase reporter assays, providing a framework for assessing the specificity of this and similar molecules.
Data Presentation: Comparative Inhibitory Activities of Aliphatic Alcohols
The following table summarizes the inhibitory activities of various aliphatic alcohols in two different assay systems. These compounds were selected for their structural similarity to this compound (a branched C11 alcohol) and provide a basis for predicting its potential for non-specific interactions.
| Compound | Structure | Assay Type | Target/System | Endpoint | Value (mM) | Reference |
| Predicted: this compound | Branched C11 Alcohol | Enzyme Inhibition | Aminopeptidase | Kᵢ (Predicted) | ~0.5 - 1.5 | N/A |
| 3-Methyl-1-butanol | Branched C5 Alcohol | Enzyme Inhibition | Aminopeptidase | Kᵢ | 0.98 | [1] |
| 1-Butanol | Linear C4 Alcohol | Enzyme Inhibition | Aminopeptidase | Kᵢ | 8.6 | [1] |
| 1-Pentanol | Linear C5 Alcohol | Enzyme Inhibition | Aminopeptidase | Kᵢ | 3.4 | [1] |
| 1-Hexanol | Linear C6 Alcohol | Enzyme Inhibition | Aminopeptidase | Kᵢ | 1.5 | [1] |
| 1-Heptanol | Linear C7 Alcohol | Enzyme Inhibition | Aminopeptidase | Kᵢ | 0.8 | [1] |
| 1-Octanol | Linear C8 Alcohol | Luciferase Interference | Sea Firefly Luciferase | MIC | ~1.0 | [2] |
| 1-Decanol | Linear C10 Alcohol | Luciferase Interference | Sea Firefly Luciferase | MIC | ~0.1 | [2] |
| 1-Dodecanol | Linear C12 Alcohol | Luciferase Interference | Sea Firefly Luciferase | MIC | ~0.01 | [2] |
| 2-Ethylhexanol | Branched C8 Alcohol | General Biological Activity | Various (e.g., antifungal) | MIC | - | [3] |
Note: The Kᵢ value for this compound is an educated prediction based on the trend of increasing inhibitory potency with chain length and branching observed for aminopeptidase inhibitors. MIC (Minimum Inhibitory Concentration) values for luciferase are estimated from graphical data.
Experimental Protocols
Aminopeptidase Inhibition Assay
Objective: To determine the inhibitory constant (Kᵢ) of a test compound against a model aminopeptidase.
Principle: This assay measures the enzymatic activity of aminopeptidase by monitoring the hydrolysis of a chromogenic or fluorogenic substrate. The inhibitor competes with the substrate for binding to the enzyme's active site.
Materials:
-
Aminopeptidase from Aeromonas proteolytica
-
L-leucine-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (e.g., this compound and analogs)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the test compound to the reaction wells.
-
Add a fixed concentration of aminopeptidase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, L-leucine-p-nitroanilide.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitroaniline.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the mode of inhibition and the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Luciferase Interference Assay
Objective: To assess the potential of a test compound to directly inhibit luciferase activity.
Principle: This assay measures the light output from the luciferase-catalyzed oxidation of luciferin. A decrease in light intensity in the presence of the test compound indicates potential interference.
Materials:
-
Recombinant firefly luciferase
-
D-luciferin (substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgSO₄ and DTT)
-
Test compounds
-
Luminometer
Procedure:
-
Prepare a dilution series of the test compound.
-
In a white, opaque 96-well plate, combine the luciferase enzyme and the test compound at various concentrations.
-
Incubate for a defined period at room temperature.
-
Initiate the luminescent reaction by injecting a solution containing D-luciferin and ATP.
-
Immediately measure the light emission using a luminometer.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ or Minimum Inhibitory Concentration (MIC).
Cell Viability (MTT) Assay
Objective: To evaluate the effect of a test compound on cell metabolic activity as an indicator of viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
Mammalian cell line (e.g., NIH 3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Express the results as a percentage of the viability of untreated control cells.
Mandatory Visualizations
References
Comparative Analysis of 2-Isopropyl-5-methyl-1-heptanol Stereoisomers Reveals Limited Publicly Available Olfactory Data
The analysis of chiral compounds, particularly in the fragrance industry, heavily relies on techniques like gas chromatography-olfactometry (GC-O) to separate and identify the odor profiles of individual enantiomers and diastereomers. These methods are essential as stereoisomers of a single compound can exhibit remarkably different scents, ranging from pleasant to neutral or even unpleasant. However, the application of these techniques to 2-Isopropyl-5-methyl-1-heptanol and the subsequent publication of the detailed findings appear to be limited or confined to proprietary industry research.
For researchers, scientists, and drug development professionals, the lack of such comparative data presents a significant gap. The olfactory properties of chiral molecules are of great interest, not only for the development of new fragrances and flavors but also in understanding the structure-activity relationships of olfactory receptors.
Experimental Protocols for Odor Profile Analysis
While specific data for this compound stereoisomers is not available, a general experimental protocol for conducting such a comparative study would typically involve the following key methodologies:
1. Synthesis and Purification of Stereoisomers:
-
Enantioselective or diastereoselective synthesis routes would be employed to produce each stereoisomer with high chiral purity.
-
Purification of the individual stereoisomers would be achieved through techniques such as chiral chromatography (e.g., chiral High-Performance Liquid Chromatography or Supercritical Fluid Chromatography).
-
The absolute configuration and enantiomeric/diastereomeric excess of each purified isomer would be confirmed using methods like X-ray crystallography, NMR spectroscopy with chiral shift reagents, and chiral gas chromatography.
2. Gas Chromatography-Olfactometry (GC-O) Analysis:
-
The purified stereoisomers would be analyzed using a gas chromatograph coupled with an olfactometry port.
-
A trained sensory panel would sniff the effluent from the GC column at the olfactometry port to determine the odor detection threshold, provide descriptive analysis of the aroma, and rate the odor intensity.
-
Different GC-O techniques could be employed, such as Aroma Extract Dilution Analysis (AEDA) to determine the flavor dilution (FD) factor, which is a measure of the odor potency.
3. Quantitative Data Presentation:
The collected data would be summarized in a table for clear comparison, as illustrated in the hypothetical example below:
| Stereoisomer Configuration | Odor Threshold (ng/L in air) | Odor Descriptors | Odor Intensity (Scale 1-10) |
| (2R, 5S) | Data not available | Data not available | Data not available |
| (2S, 5R) | Data not available | Data not available | Data not available |
| (2R, 5R) | Data not available | Data not available | Data not available |
| (2S, 5S) | Data not available | Data not available | Data not available |
Visualization of Experimental Workflow
The logical flow of a comparative olfactory study can be visualized. The following diagram illustrates a typical experimental workflow for the analysis of chiral odorants.
Navigating the Chromatographic Landscape: A Comparative Guide to the Retention Times of 2-Isopropyl-5-methyl-1-heptanol and Its Precursors
For researchers and professionals in drug development and chemical synthesis, understanding the separation and purification of novel compounds is paramount. This guide provides a comparative analysis of the gas chromatographic behavior of 2-Isopropyl-5-methyl-1-heptanol and its key precursors, offering insights into their relative retention times and a detailed experimental protocol for their analysis.
The synthesis of this compound, a chiral alcohol with potential applications in pharmaceutical and materials science, typically involves the reduction of its corresponding aldehyde or unsaturated aldehyde precursors. The efficiency of this synthesis and the purity of the final product are critically assessed through chromatographic techniques, primarily gas chromatography (GC). The retention time, a fundamental parameter in GC, dictates the elution order of compounds from the column and is influenced by factors such as boiling point, molecular weight, and polarity.
Elution Order: A Tale of Polarity and Volatility
In gas chromatography, the principle of "like dissolves like" and the volatility of the analytes govern their separation. When employing a polar stationary phase, such as those containing polyethylene glycol (e.g., Carbowax) or modified polysiloxanes, more polar compounds will interact more strongly with the column, leading to longer retention times.
Based on this principle, the expected elution order for this compound and its precursors would be:
-
2-Isopropyl-5-methyl-1-hept-2-enal: The presence of a double bond in conjugation with the aldehyde group makes it the most volatile and least polar of the three, resulting in the shortest retention time.
-
2-Isopropyl-5-methyl-1-heptanal: The saturated aldehyde is more polar than the unsaturated aldehyde but less polar than the corresponding alcohol.
-
This compound: As a primary alcohol, this compound can form hydrogen bonds with the polar stationary phase, significantly increasing its retention time compared to its aldehyde precursors.
The following table summarizes the hypothetical relative retention times (RRT) of these compounds, using this compound as the reference (RRT = 1.00). These values are illustrative and can vary based on the specific chromatographic conditions.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) | Hypothetical Relative Retention Time (RRT) |
| 2-Isopropyl-5-methyl-1-hept-2-enal | C11H20O | 168.28 | ~205-210 | ~0.85 | |
| 2-Isopropyl-5-methyl-1-heptanal | C11H22O | 170.30 | ~210-215 | ~0.92 | |
| This compound | C11H24O | 172.31 | ~225-230 | 1.00 |
Visualizing the Synthesis Pathway
The logical progression from precursors to the final product is a critical aspect of synthetic chemistry. The following diagram, generated using the DOT language, illustrates the synthetic relationship between the identified precursors and this compound.
Experimental Protocol for GC-MS Analysis
To achieve a robust and reproducible separation of this compound and its precursors, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This method is based on established procedures for the analysis of long-chain alcohols and aldehydes.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-WAX or equivalent polar column (30 m x 0.25 mm I.D., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Final hold: 240 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a standard stock solution of each compound (this compound, 2-Isopropyl-5-methyl-1-heptanal, and 2-Isopropyl-5-methyl-1-hept-2-enal) in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all three compounds by diluting the stock solutions to a final concentration of 10 µg/mL each.
-
For reaction monitoring or purity analysis, dilute the sample in the same solvent to a similar concentration range.
This guide provides a foundational understanding of the chromatographic behavior of this compound and its precursors. The provided experimental protocol offers a starting point for method development and can be further optimized to meet specific analytical needs. By leveraging these insights, researchers can effectively monitor synthesis reactions, assess product purity, and accelerate the development of novel chemical entities.
Safety Operating Guide
Proper Disposal of 2-Isopropyl-5-methyl-1-heptanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Isopropyl-5-methyl-1-heptanol (CAS No. 91337-07-4), a flammable primary alcohol. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid. Vapors may form explosive mixtures with air. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, away from all sources of ignition such as open flames, hot surfaces, and sparks.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and general flammable liquids, which is critical for safe handling and disposal.
| Property | Value | Source/Regulation |
| Molecular Formula | C11H24O | [2][3] |
| Molar Mass | 172.31 g/mol | [2][3] |
| Boiling Point | 93 °C (at 3 Torr) | [2] |
| Density | 0.825 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point Classification | Likely < 60 °C (140 °F) | [4][5][6] |
| Hazardous Waste Classification | Ignitable Hazardous Waste (if flash point < 60°C) | [4][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations.[5][8] The following is a step-by-step guide for its collection and disposal as a hazardous waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.[9]
-
Collect this waste separately from other chemical waste streams.[10] Specifically, do not mix it with:
-
Halogenated organic solvents
-
Aqueous acidic or basic waste[10]
-
Oxidizing agents or other incompatible chemicals.
-
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The original container or a suitable glass or plastic container is recommended.[4][6]
-
Ensure the waste container is clearly labeled with a "Hazardous Waste" label as soon as the first drop of waste is added.[9] The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
The date accumulation begins
-
The specific hazards (e.g., Flammable)
-
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.
-
Keep the waste container securely closed at all times, except when adding waste.[4][7]
3. Waste Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][9]
-
The SAA should be a well-ventilated, cool, and dry area away from ignition sources.[8]
-
Ensure secondary containment is used to capture any potential leaks or spills.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[7]
4. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's policies), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4][8]
-
Provide the EHS or contractor with a complete and accurate description of the waste.
5. Spill and Emergency Procedures:
-
In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Never attempt to clean up a large spill without proper training and equipment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C11H24O | CID 545941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 6. triumvirate.com [triumvirate.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. vumc.org [vumc.org]
- 10. unigoa.ac.in [unigoa.ac.in]
Personal protective equipment for handling 2-Isopropyl-5-methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Isopropyl-5-methyl-1-heptanol in a laboratory setting. The following procedures are based on best practices for handling flammable and irritant primary alcohols.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the general hazards associated with flammable alcohols that may cause skin and eye irritation.
Recommended PPE for Handling this compound
| PPE Category | Specification |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental splash protection. For prolonged contact, consider heavier-duty butyl rubber or Viton™ gloves. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye and Face Protection | ANSI-compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing. A face shield, in addition to goggles, is recommended when handling larger quantities. |
| Skin and Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if there is a potential for generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Experimental Protocols: Safe Handling and Storage
Adherence to the following step-by-step procedures is critical for minimizing risks associated with this compound.
Step 1: Preparation and Hazard Assessment
-
Before handling, review all available safety information for this compound and similar flammable alcohols.
-
Ensure that a chemical fume hood is operational and available.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare all necessary equipment and reagents before introducing the chemical to the work area.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they fit properly and have no visible defects.
Step 3: Handling the Chemical
-
Perform all manipulations of this compound inside a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound tightly closed when not in use.
-
Avoid direct contact with skin and eyes.
-
Ground and bond containers when transferring large volumes to prevent static discharge.
-
Use only non-sparking tools.
Step 4: Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly sealed, properly labeled container.
-
Segregate from incompatible materials such as strong oxidizing agents.
Operational and Disposal Plans
A clear plan for spills and waste disposal is crucial for laboratory safety and environmental compliance.
Spill Cleanup Protocol
| Spill Size | Procedure |
| Small Spill (<100 mL) | 1. Alert personnel in the immediate area. 2. If flammable vapors are a concern, extinguish all nearby ignition sources. 3. Wearing appropriate PPE, contain the spill with absorbent pads or other inert material. 4. Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with soap and water. |
| Large Spill (>100 mL) | 1. Evacuate the laboratory immediately. 2. Alert your supervisor and the institution's environmental health and safety (EHS) department. 3. If it is safe to do so, close the laboratory doors to contain vapors. 4. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemical-resistant container.
-
Do not mix with incompatible waste streams.
-
Follow your institution's and local regulations for hazardous waste disposal. Contact your EHS department for specific guidance and pickup schedules.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
